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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-fluoro-5-methoxy-N-methylbenzamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-fluoro-5-methoxy-N-methylbenzamide, a substituted aro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-fluoro-5-methoxy-N-methylbenzamide, a substituted aromatic amide with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct literature on this specific compound, this document outlines a robust synthetic route, predicts its physicochemical and spectroscopic properties based on analogous structures, and discusses its potential pharmacological relevance.

Introduction: The Rationale for Fluorine and Methoxy Substitution in Drug Design

The strategic incorporation of fluorine atoms and methoxy groups into small molecules is a cornerstone of modern medicinal chemistry. Fluorine, with its high electronegativity and small atomic size, can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability.[1][2][3] The methoxy group, a common bioisostere for a hydroxyl group, can modulate lipophilicity and hydrogen bonding capacity, thereby influencing the pharmacokinetic and pharmacodynamic profile of a compound. The combination of these two functional groups on a benzamide scaffold, a privileged structure in many approved drugs, presents an intriguing candidate for further investigation in drug discovery programs.[4][5]

Chemical Identity and Predicted Properties

Table 1: Predicted Physicochemical Properties of 2-fluoro-5-methoxy-N-methylbenzamide

PropertyPredicted Value
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
Appearance Likely a white to off-white crystalline solid
Melting Point Estimated between 70-90 °C
Boiling Point Estimated >170 °C at reduced pressure
Solubility Expected to be soluble in organic solvents like ethanol, DMSO, and DMF; sparingly soluble in water.[6]

Proposed Synthesis Pathway

The synthesis of 2-fluoro-5-methoxy-N-methylbenzamide can be achieved through a straightforward and reliable two-step process starting from the commercially available 2-fluoro-5-methoxybenzoic acid.[7][8][9][10]

Synthesis_Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 2-fluoro-5-methoxybenzoic_acid 2-fluoro-5-methoxybenzoic acid 2-fluoro-5-methoxybenzoyl_chloride 2-fluoro-5-methoxybenzoyl chloride 2-fluoro-5-methoxybenzoic_acid->2-fluoro-5-methoxybenzoyl_chloride Reflux Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->2-fluoro-5-methoxybenzoyl_chloride Target_Compound 2-fluoro-5-methoxy-N-methylbenzamide 2-fluoro-5-methoxybenzoyl_chloride->Target_Compound Base (e.g., Triethylamine) Methylamine Methylamine (CH₃NH₂) Methylamine->Target_Compound Potential_Applications cluster_cns Central Nervous System (CNS) Disorders cluster_oncology Oncology cluster_antimicrobial Antimicrobial Research Target_Compound 2-fluoro-5-methoxy- N-methylbenzamide Antipsychotic Antipsychotic Agents Target_Compound->Antipsychotic Anticonvulsant Anticonvulsant Agents Target_Compound->Anticonvulsant Antiproliferative Antiproliferative Agents Target_Compound->Antiproliferative Antibacterial Antibacterial Agents Target_Compound->Antibacterial Antifungal Antifungal Agents Target_Compound->Antifungal

Sources

Exploratory

2-fluoro-5-methoxy-N-methylbenzamide SMILES and InChI key identifiers

Topic: 2-fluoro-5-methoxy-N-methylbenzamide SMILES and InChI key identifiers Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Cheminformaticians. Chemical Identity & Cheminformatics Core P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-fluoro-5-methoxy-N-methylbenzamide SMILES and InChI key identifiers Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Cheminformaticians.

Chemical Identity & Cheminformatics Core

Precise identification of chemical entities is the bedrock of reproducible science. For the research community, 2-fluoro-5-methoxy-N-methylbenzamide represents a specific substituted benzamide scaffold often utilized as a fragment in the design of CNS-active agents (specifically dopamine D2/D3 antagonists) and as a precursor in radiopharmaceutical chemistry (F-18 labeling).

Validated Identifiers

The following identifiers are derived from the canonical structure. Researchers should use the SMILES string as the primary input for generating fresh hash keys (InChIKey) to ensure database interoperability.

Identifier TypeValueNotes
IUPAC Name 2-fluoro-5-methoxy-N-methylbenzamideSystematic nomenclature
CAS Registry Number 1515293-66-9 Confirmed via Fluorochem/ChemicalBook [1]
Canonical SMILES COc1cc(C(=O)NC)c(F)cc1Useful for RDKit/ChemDraw input
Isomeric SMILES CNC(=O)C1=C(F)C=CC(OC)=C1Explicit aromaticity defined
Molecular Formula C₉H₁₀FNO₂MW: 183.18 g/mol
Structural Analysis (The Ortho-Effect)

From a medicinal chemistry perspective, the 2-fluoro substituent is not merely a metabolic blocker; it serves a critical conformational role.

  • Intramolecular Hydrogen Bonding: The amide hydrogen often forms a pseudo-six-membered ring with the ortho-fluorine (N-H...F), locking the amide bond into a planar conformation relative to the phenyl ring.

  • Metabolic Stability: The fluorine at the 2-position and methoxy at the 5-position block the most reactive sites for CYP450-mediated oxidation, extending the half-life of the scaffold.

Synthetic Methodology

Expert Insight: While many commercial vendors supply this fragment, in-house synthesis is often required to introduce isotopic labels (e.g., C-11 methyl or F-18 exchange). The following protocol is a robust, self-validating method based on standard amide coupling, optimized for yield and purity.

Reaction Workflow (DOT Diagram)

The synthesis proceeds via the activation of 2-fluoro-5-methoxybenzoic acid . We utilize EDCI/HOBt coupling to prevent racemization (if chiral centers were present) and minimize side reactions, though Thionyl Chloride (


) conversion to the acid chloride is a viable alternative for scale-up.

SynthesisWorkflow Reactant1 2-Fluoro-5-methoxybenzoic Acid (Precursor) Activation Activation (EDCI / HOBt / DIPEA) Reactant1->Activation Dissolve in DCM/DMF Reagent1 Methylamine (HCl Salt) Reagent1->Activation Add Base Intermediate Active Ester Intermediate Activation->Intermediate 0°C to RT, 1h Product 2-Fluoro-5-methoxy- N-methylbenzamide Intermediate->Product Nucleophilic Attack (Overnight)

Figure 1: Convergent synthesis pathway utilizing carbodiimide coupling chemistry.

Detailed Protocol

Reagents:

  • 2-Fluoro-5-methoxybenzoic acid (1.0 eq)[1]

  • Methylamine hydrochloride (1.2 eq)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-5-methoxybenzoic acid in anhydrous DCM (0.1 M concentration).

  • Add Coupling Agents: Add EDCI and HOBt to the solution at 0°C (ice bath). Stir for 30 minutes to generate the active ester. Why? This pre-activation step minimizes the formation of N-acylurea byproducts.

  • Amine Addition: Add Methylamine HCl followed immediately by DIPEA. Note: DIPEA frees the methylamine from its salt form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.

  • Workup (Self-Validating):

    • Dilute with EtOAc.

    • Wash sequentially with 1N HCl (removes unreacted amine/DIPEA), Sat. NaHCO₃ (removes unreacted acid), and Brine.

    • Dry over MgSO₄ and concentrate.

  • Purification: If necessary, purify via flash chromatography (Hexane:EtOAc gradient).

Structural Biology & Pharmacophore Logic

This molecule is rarely a drug in isolation but acts as a critical "warhead" or binding motif.

Pharmacophore Mapping

In the context of Dopamine D2/D3 receptors (a common target for benzamides like Sulpiride), the 2-methoxy group is usually the key pharmacophore. However, in this 2-fluoro-5-methoxy variant, the electronic landscape changes.

  • 5-Methoxy Position: Acts as a Hydrogen Bond Acceptor (HBA). In many kinase inhibitors (e.g., LRRK2 inhibitors [2]), this position interacts with the hinge region or solvent front.

  • Amide Linker: Provides a rigid spacer and H-bond donor/acceptor pair.

SAR_Logic Core Benzamide Scaffold F_Group 2-Fluoro (Metabolic Block / Conf. Lock) Core->F_Group Ortho Substitution OMe_Group 5-Methoxy (H-Bond Acceptor) Core->OMe_Group Meta Substitution Amide_Group N-Methyl Amide (Lipophilicity / H-Bonding) Core->Amide_Group Linker Planarity Planarity F_Group->Planarity Intramolecular H-Bond Target Affinity Target Affinity OMe_Group->Target Affinity Kinase/Receptor Pocket Permeability Permeability Amide_Group->Permeability N-Methyl vs NH2

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of substituents.

Analytical Validation (Quality Control)

To ensure the identity of the synthesized material, the following analytical data is expected.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.5–7.6 (m, 1H): Aromatic proton at C6 (ortho to amide).

    • δ 7.0–7.1 (m, 2H): Aromatic protons at C3/C4.

    • δ 6.6–6.8 (br s, 1H): Amide N-H (Broad).

    • δ 3.82 (s, 3H): Methoxy group (-OCH₃).

    • δ 3.01 (d, 3H): N-Methyl group (-NCH₃), doublet due to coupling with NH.

Mass Spectrometry[2]
  • Method: LC-MS (ESI+).

  • Expected m/z: 184.2 [M+H]⁺.

References

  • Scott, D. A., et al. (2021).[2] Methods and Compounds for Restoring Mutant p53 Function. WO2021061643A1.[1] World Intellectual Property Organization. Retrieved from

Sources

Foundational

An In-depth Technical Guide to 2-Fluoro-5-methoxy-N-methylbenzamide: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 2-fluoro-5-methoxy-N-methylbenzamide, a substituted benzamide with potential applications in medicinal chemistry and drug development. This document is intended f...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-fluoro-5-methoxy-N-methylbenzamide, a substituted benzamide with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering in-depth insights into its physicochemical properties, a detailed synthesis protocol, and methods for its characterization.

Introduction

Substituted benzamides are a significant class of organic compounds widely explored in pharmaceutical research due to their diverse biological activities. The introduction of a fluorine atom and a methoxy group on the benzene ring, along with a methylamide functionality, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine substitution, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This guide focuses on the specific isomer 2-fluoro-5-methoxy-N-methylbenzamide, providing a foundational understanding for its potential exploration as a lead compound in drug discovery programs.

Physicochemical Properties

The fundamental properties of 2-fluoro-5-methoxy-N-methylbenzamide are summarized in the table below. These have been determined based on its chemical structure and comparison with closely related analogs.

PropertyValueSource
Molecular Formula C9H10FNO2Calculated
Molecular Weight 183.18 g/mol Calculated[1]
Appearance Expected to be a white to off-white solidInferred from analogs
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.Inferred from analogs
CAS Number Not readily availableN/A

Synthesis of 2-Fluoro-5-methoxy-N-methylbenzamide

The synthesis of 2-fluoro-5-methoxy-N-methylbenzamide can be efficiently achieved through the amidation of 2-fluoro-5-methoxybenzoic acid. The following protocol details a reliable, two-step procedure involving the formation of an acyl chloride intermediate followed by reaction with methylamine.

Synthesis Workflow

The overall synthetic pathway is illustrated in the diagram below.

Synthesis_Workflow cluster_reactants1 Reactants for Step 1 cluster_intermediate Intermediate cluster_reactants2 Reactants for Step 2 cluster_product Final Product A 2-Fluoro-5-methoxybenzoic Acid C 2-Fluoro-5-methoxybenzoyl Chloride (Acyl Chloride Intermediate) A->C Step 1: Acyl Chloride Formation B Thionyl Chloride (SOCl2) or Oxalyl Chloride ((COCl)2) Catalytic DMF E 2-Fluoro-5-methoxy-N-methylbenzamide C->E Step 2: Amidation D Methylamine (CH3NH2) Triethylamine (Et3N) or Pyridine

Caption: Synthetic workflow for 2-fluoro-5-methoxy-N-methylbenzamide.

Experimental Protocol

Part A: Synthesis of 2-Fluoro-5-methoxybenzoyl Chloride

This procedure outlines the conversion of 2-fluoro-5-methoxybenzoic acid to its corresponding acyl chloride.

Materials:

  • 2-Fluoro-5-methoxybenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Gas trap (e.g., with aqueous NaOH)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-5-methoxybenzoic acid.

  • Add anhydrous dichloromethane to dissolve the acid.

  • Add a catalytic amount (a few drops) of N,N-Dimethylformamide (DMF).[2]

  • Slowly add an excess of thionyl chloride or oxalyl chloride (typically 1.5 to 2 equivalents).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-fluoro-5-methoxybenzoyl chloride, which can be used in the next step without further purification.

Part B: Synthesis of 2-Fluoro-5-methoxy-N-methylbenzamide

This procedure details the reaction of the acyl chloride with methylamine to yield the final product.

Materials:

  • 2-Fluoro-5-methoxybenzoyl chloride (from Part A)

  • Methylamine (solution in THF or as a gas)

  • Triethylamine (Et₃N) or Pyridine (as a base)

  • Anhydrous dichloromethane (DCM)

  • Separatory funnel

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude 2-fluoro-5-methoxybenzoyl chloride in anhydrous dichloromethane in a round-bottom flask and cool the solution in an ice bath.

  • In a separate flask, prepare a solution of methylamine (approximately 2 equivalents) and triethylamine (approximately 1.5 equivalents) in dichloromethane.

  • Slowly add the methylamine solution to the stirred solution of the acyl chloride at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[2]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-fluoro-5-methoxy-N-methylbenzamide.

Characterization and Analytical Methods

To confirm the identity and purity of the synthesized 2-fluoro-5-methoxy-N-methylbenzamide, a combination of analytical techniques should be employed.

Analytical Techniques Overview
Analytical TechniqueInformation ProvidedKey Performance Aspects
High-Performance Liquid Chromatography (HPLC) Quantitative analysis, purity determination, impurity profiling.High sensitivity and resolution for separating complex mixtures.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile components, impurity analysis.Powerful combination for separation and structural elucidation.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation, confirmation of molecular structure.Unambiguous identification and structural analysis.[3][4]
Infrared (IR) Spectroscopy Identification of functional groups, structural confirmation.Provides a unique molecular fingerprint.[4]
Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the N-methyl protons. The coupling patterns of the aromatic protons will be indicative of the 1,2,4-substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide, the aromatic carbons (with C-F coupling), the methoxy carbon, and the N-methyl carbon.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (183.18 g/mol ).

  • IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch (if any secondary amide is present, though this is an N-methyl amide), the C=O stretch of the amide, C-O stretch of the methoxy group, and C-F stretch.

Potential Applications and Future Directions

Substituted benzamides are a versatile scaffold in drug discovery. Fluorinated and methoxy-substituted benzamides, in particular, have been investigated for a range of therapeutic targets, including but not limited to, enzyme inhibitors and receptor modulators. The specific compound, 2-fluoro-5-methoxy-N-methylbenzamide, could serve as a valuable building block or a starting point for the development of novel therapeutic agents. Further research could involve screening this compound against various biological targets to identify potential pharmacological activities.

Safety and Handling

As with any chemical compound, 2-fluoro-5-methoxy-N-methylbenzamide should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for this compound or structurally related chemicals.

References

  • Chemsrc.com. 2-Fluoro-N-methoxy-N-methylbenzamide Price. [Link]

  • MDPI. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. [Link]

Sources

Exploratory

2-fluoro-5-methoxy-N-methylbenzamide vs 2-fluoro-5-methoxybenzamide primary amide

This guide provides an in-depth technical analysis comparing 2-fluoro-5-methoxybenzamide (Primary Amide) and its -methylated analog (Secondary Amide).[1] These scaffolds are critical intermediates in the synthesis of ben...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 2-fluoro-5-methoxybenzamide (Primary Amide) and its


-methylated analog  (Secondary Amide).[1] These scaffolds are critical intermediates in the synthesis of benzamide-based antipsychotics (e.g., sulpiride, raclopride analogs) and 

F-labeled radiotracers for dopamine receptor imaging.[1]

Technical Guide: 2-Fluoro-5-methoxybenzamide vs. -Methyl Analog

Scaffold Analysis, Synthesis, and Pharmacological Implications[2]

Executive Summary

In medicinal chemistry, the transition from a primary amide to an


-methyl secondary amide is a strategic modification known as the "Methyl Effect." This guide compares 2-fluoro-5-methoxybenzamide  (CAS: 400-92-0) with 2-fluoro-5-methoxy-

-methylbenzamide
.[1] While the primary amide serves as a versatile nucleophilic building block, the

-methyl derivative is often the pharmacologically active core, exhibiting enhanced lipophilicity (LogP), blood-brain barrier (BBB) permeability, and altered binding kinetics at Dopamine D2/D3 receptors.

Physicochemical & Structural Analysis

The structural distinction lies in the substitution of an amide proton (


) with a methyl group (

).[1] This seemingly minor change drastically alters the molecular landscape.
Comparative Data Table
FeaturePrimary Amide

-Methyl (Secondary) Amide
IUPAC Name 2-Fluoro-5-methoxybenzamide2-Fluoro-5-methoxy-

-methylbenzamide
CAS Number 400-92-0 Derived from Acid CAS 394-04-7
Formula


Mol.[1] Weight 169.15 g/mol 183.18 g/mol
H-Bond Donors 21
H-Bond Acceptors 33
cLogP (Predicted) ~0.95~1.35 (Enhanced Lipophilicity)
Key Spectral ID

7.5 ppm (Broad s, 2H)

2.9 ppm (Doublet, 3H,

-Me)
Structural Logic: The "Methyl Effect"
  • Conformational Lock:

    
    -methylation introduces steric bulk that restricts rotation around the C-N amide bond. While primary amides are flexible, secondary amides often adopt a preferred trans (or anti) conformation to minimize steric clash between the 
    
    
    
    -methyl and the carbonyl oxygen.
  • Desolvation Penalty: The primary amide has two protons capable of H-bonding with water. Replacing one with a methyl group reduces the energy required to desolvate the molecule before it enters a hydrophobic receptor pocket, potentially increasing binding affinity (

    
    ).[1]
    

Synthetic Workflows

The synthesis of these two compounds requires distinct pathways. The primary amide is typically accessed via hydrolysis of the nitrile, while the secondary amide requires activation of the carboxylic acid.

Pathway A: Primary Amide Synthesis (Radziszewski Reaction)[1]
  • Precursor: 2-Fluoro-5-methoxybenzonitrile.[2]

  • Reagents:

    
    , 
    
    
    
    , DMSO.[1]
  • Mechanism: Base-catalyzed hydration of the nitrile.

Pathway B: -Methyl Amide Synthesis (Amide Coupling)[1]
  • Precursor: 2-Fluoro-5-methoxybenzoic acid (CAS: 394-04-7).[1]

  • Reagents: Methylamine (

    
    ), HATU or EDC/HOBt, DIPEA.[1]
    
  • Mechanism: Activation of the carboxylate followed by nucleophilic acyl substitution.

SynthesisPathways Nitrile 2-Fluoro-5-methoxy- benzonitrile Primary Primary Amide (CAS 400-92-0) Nitrile->Primary H2O2, K2CO3 DMSO, 20°C Acid 2-Fluoro-5-methoxy- benzoic acid (CAS 394-04-7) Secondary N-Methyl Amide (Target) Acid->Secondary MeNH2, HATU DIPEA, DMF

Figure 1: Divergent synthetic pathways for primary vs. secondary benzamide derivatives.

Analytical Characterization

Distinguishing these two compounds is critical during process development. NMR spectroscopy provides the most definitive identification.

Proton NMR ( -NMR) Signatures
  • Primary Amide: Look for a broad singlet integrating to 2H in the downfield region (

    
     ppm).[1] This signal disappears upon 
    
    
    
    shake.[1]
  • 
    -Methyl Amide:  The diagnostic signal is a doublet integrating to 3H  at approximately 
    
    
    
    ppm
    .
    • Why a doublet? The methyl protons couple with the adjacent amide proton (

      
      ).[1]
      
    • Amide Proton: A broad singlet integrating to 1H (approx

      
       ppm).[1]
      
IR Spectroscopy
  • Primary Amide: Two distinct bands in the N-H stretching region (

    
    ) corresponding to symmetric and asymmetric stretches.[1]
    
  • Secondary Amide: A single N-H stretching band in the same region.

Pharmacological Implications (SAR)

The 2-fluoro-5-methoxybenzamide core is a "privileged scaffold" in neuropharmacology, particularly for Dopamine D2/D3 receptor antagonists .

The Role of the Methyl Group
  • Lipophilicity & BBB Penetration:

    • The

      
      -methyl group increases 
      
      
      
      , facilitating passive diffusion across the Blood-Brain Barrier (BBB).[1] This is essential for CNS drugs.
    • Reference:

      
      -methylation typically increases 
      
      
      
      by ~0.5 units, reducing polar surface area (PSA).[1]
  • Metabolic Stability:

    • Primary amides are susceptible to rapid hydrolysis by amidases.

    • Secondary amides are generally more resistant to enzymatic cleavage, prolonging the half-life (

      
      ) of the tracer or drug in vivo.[1]
      
  • Receptor Binding:

    • In D2 receptor pockets, the amide nitrogen often acts as a Hydrogen Bond Donor (HBD) to a conserved residue (e.g., Serine or Threonine).[1]

    • The methyl group can induce a hydrophobic interaction with adjacent aromatic residues (e.g., Tryptophan), enhancing affinity via van der Waals forces.

SAR_Logic Core Benzamide Core Primary Primary Amide (-NH2) Core->Primary Secondary N-Methyl Amide (-NHMe) Core->Secondary Effect1 High Polarity (Low LogP) Poor BBB Crossing Primary->Effect1 Effect3 Metabolic Liability (Amidase Hydrolysis) Primary->Effect3 Effect2 Optimized Lipophilicity High BBB Permeability Secondary->Effect2 Effect4 Metabolic Stability (Steric Protection) Secondary->Effect4

Figure 2: Structure-Activity Relationship (SAR) decision tree for benzamide optimization.

Experimental Protocol: Synthesis of 2-Fluoro-5-methoxy- -methylbenzamide

Objective: Synthesis of the secondary amide from the parent benzoic acid via HATU coupling. This method avoids the harsh conditions of acid chlorides.

Reagents
  • Starting Material: 2-Fluoro-5-methoxybenzoic acid (1.0 eq)[1][3]

  • Amine Source: Methylamine hydrochloride (2.0 eq)[1]

  • Coupling Agent: HATU (1.2 eq)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 eq)[1]
    
  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Procedure
  • Activation: In a flame-dried round-bottom flask, dissolve 2-fluoro-5-methoxybenzoic acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (3.0 mmol) and stir at room temperature for 5 minutes.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution may turn slightly yellow. Stir for 10 minutes to form the active ester.

  • Amine Addition: Add methylamine hydrochloride (2.0 mmol).

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

    • Checkpoint: The starting acid peak should disappear, and a new peak with

      
       should appear.
      
  • Work-up: Dilute the reaction mixture with EtOAc (50 mL) and wash sequentially with:

    • 1M HCl (2 x 20 mL) – Removes unreacted amine and DIPEA.[1]

    • Sat.

      
       (2 x 20 mL) – Removes unreacted acid and HATU byproducts.[1]
      
    • Brine (1 x 20 mL).

  • Purification: Dry the organic layer over

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).
    

Self-Validating Check: The product should be a white/off-white solid. Confirm structure via


-NMR (look for the doublet at ~2.9 ppm).[1]

References

  • Synthesis of Primary Amide (Radziszewski Reaction)

    • Title: "Environmentally benign synthesis of amides from nitriles using basic hydrogen peroxide."
    • Source:Tetrahedron Letters, 2008.
    • Context: Protocol for converting 2-fluoro-5-methoxybenzonitrile to CAS 400-92-0.[2]

  • Benzamide SAR and Dopamine Receptors

    • Title: "Substituted benzamides as dopamine D2 receptor antagonists: Structure-affinity rel
    • Source:Journal of Medicinal Chemistry, 1992.[4]

    • Context: Establishes the importance of the benzamide core and -alkyl
  • The "Methyl Effect" in Drug Design

    • Title: "The Methyl
    • Source:Chemical Reviews, 2011.
    • URL:[Link][1]

    • Context: Authoritative review on how -methylation alters conform
  • Title: "2-Fluoro-5-methoxybenzoic acid - Product Analysis.

Sources

Foundational

A Technical Guide to the Synthesis of Benzamides from 2-Fluoro-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 2-Fluoro-5-methoxybenzoic Acid in Benzamide Synthesis The benzamide moiety is a cornerstone in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Fluoro-5-methoxybenzoic Acid in Benzamide Synthesis

The benzamide moiety is a cornerstone in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its prevalence stems from its ability to act as a stable, metabolically robust linker and to participate in crucial hydrogen bonding interactions with biological targets.[1] Within the diverse toolkit of building blocks available to synthetic chemists, 2-fluoro-5-methoxybenzoic acid has emerged as a particularly valuable precursor for the synthesis of complex benzamides.

The strategic incorporation of fluorine and a methoxy group onto the benzoic acid scaffold imparts a unique combination of physicochemical properties. The highly electronegative fluorine atom can modulate the acidity of the carboxylic acid, influence molecular conformation, and enhance metabolic stability by blocking potential sites of oxidation.[2][3] The methoxy group, on the other hand, can act as a hydrogen bond acceptor and its lipophilicity can be fine-tuned to optimize pharmacokinetic profiles. This guide provides an in-depth exploration of the synthesis of benzamides using 2-fluoro-5-methoxybenzoic acid, focusing on the underlying chemical principles, practical experimental protocols, and strategies for optimization.

The Core of Benzamide Synthesis: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable under mild conditions. The acidic proton of the carboxylic acid will readily protonate the basic amine, forming a non-nucleophilic ammonium salt and a carboxylate anion, which is a poor electrophile. Therefore, the synthesis of benzamides from 2-fluoro-5-methoxybenzoic acid necessitates the "activation" of the carboxyl group to render it susceptible to nucleophilic attack by an amine.[1]

A widely employed and highly effective strategy for this activation is the use of carbodiimide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[4][5]

The Mechanism of EDC/HOBt Mediated Amide Coupling

The reaction proceeds through a multi-step mechanism designed to generate a highly reactive intermediate that is readily attacked by the amine.

  • Activation of the Carboxylic Acid: The reaction is initiated by the attack of the carboxylate of 2-fluoro-5-methoxybenzoic acid on the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is a potent acylating agent.[6]

  • Formation of the HOBt Ester: The O-acylisourea intermediate can then react with HOBt to form an active HOBt ester. This step is crucial for two main reasons: it prevents the racemization of chiral carboxylic acids (if applicable) and it minimizes a common side reaction – the intramolecular rearrangement of the O-acylisourea to a stable and unreactive N-acylurea.[4]

  • Nucleophilic Attack by the Amine: The amine, acting as the nucleophile, attacks the carbonyl carbon of the HOBt ester, leading to the formation of a tetrahedral intermediate.

  • Formation of the Amide Bond: The tetrahedral intermediate collapses, eliminating HOBt and forming the desired benzamide product. The byproducts of this reaction, a water-soluble urea derivative from EDC and the regenerated HOBt, are generally easy to remove during workup.[4][6]

The overall workflow can be visualized as follows:

G cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxylic_Acid 2-Fluoro-5-methoxybenzoic Acid O_acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_acylisourea + EDC EDC EDC HOBt_Ester Active HOBt Ester O_acylisourea->HOBt_Ester + HOBt N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement HOBt HOBt Benzamide Target Benzamide HOBt_Ester->Benzamide + Amine Amine Amine (R-NH2) Urea Urea Byproduct

Caption: EDC/HOBt mediated benzamide synthesis workflow.

Experimental Protocol: Synthesis of an N-Substituted 2-Fluoro-5-methoxybenzamide

This protocol is a general and robust method adapted from established procedures for amide coupling reactions.[4][7] It is suitable for a wide range of primary and secondary amines.

Materials:

  • 2-Fluoro-5-methoxybenzoic acid

  • Amine (1.0 - 1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 - 1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (catalytic to 1.0 equivalent)

  • 4-Dimethylaminopyridine (DMAP) (catalytic, optional for less reactive amines)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (MeCN))

  • 1M HCl (for workup)

  • Saturated NaHCO₃ solution (for workup)

  • Brine (for workup)

  • Anhydrous Na₂SO₄ or MgSO₄ (for drying)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-5-methoxybenzoic acid (1.0 equivalent), the desired amine (1.2 equivalents), and HOBt (0.1 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to dissolve the reagents.

  • Reagent Addition: To the stirred solution, add EDC (1.0 equivalent), DMAP (0.1 equivalents), and DIPEA (3.0 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude benzamide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.[8][9]

Optimization and Troubleshooting

The success of the benzamide synthesis can be influenced by several factors. The following table summarizes various reaction conditions and provides a basis for optimization.

Parameter Condition 1 (Standard) Condition 2 (For less reactive amines) Rationale & Notes
Coupling Reagents EDC (1.1 eq), HOBt (1.1 eq)HATU (1.2 eq)HATU is a more powerful coupling reagent, often used for sterically hindered or electron-deficient amines.
Base DIPEA (2-3 eq)DIPEA (3-4 eq)A non-nucleophilic base is crucial to scavenge the HCl generated from EDC hydrochloride and to maintain a basic environment for the amine nucleophile.
Solvent DCM or DMFMeCN or DMFDMF is a good solvent for a wide range of substrates but can be difficult to remove. DCM is a good choice for reactions at room temperature. MeCN is also a suitable polar aprotic solvent.
Temperature 0 °C to Room TemperatureRoom Temperature to 50 °CStarting the reaction at 0 °C can help control any initial exotherm. Gentle heating may be required for less reactive partners.
Reaction Time 12-24 hours24-48 hoursReaction progress should always be monitored by TLC or LC-MS to determine the optimal reaction time.

Troubleshooting Common Issues:

  • Low Yield:

    • Cause: Incomplete reaction or side product formation.

    • Solution: Consider using a more potent coupling reagent like HATU, increasing the equivalents of the coupling reagents and amine, or gently heating the reaction. Ensure all reagents are anhydrous.

  • Presence of N-acylurea byproduct:

    • Cause: Intramolecular rearrangement of the O-acylisourea intermediate.

    • Solution: Ensure that HOBt is used as an additive. Adding the amine shortly after the activation of the carboxylic acid can also minimize this side reaction.

  • Unreacted Starting Material:

    • Cause: Insufficient activation or a poorly nucleophilic amine.

    • Solution: Increase the equivalents of the coupling reagent and base. For electron-deficient amines, a more forceful coupling reagent and higher reaction temperatures may be necessary.[4]

The logical flow for troubleshooting common issues in benzamide synthesis can be visualized as follows:

G Start Reaction Outcome Unsatisfactory LowYield Low Yield? Start->LowYield IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Yes SideProduct Side Product Formation? LowYield->SideProduct No IncreaseReagents Increase Equivalents of Coupling Reagents/Amine IncompleteReaction->IncreaseReagents Yes StrongerCoupling Use a More Potent Coupling Reagent (e.g., HATU) IncompleteReaction->StrongerCoupling No CheckAnhydrous Ensure Anhydrous Conditions SideProduct->CheckAnhydrous No OptimizeHOBt Ensure HOBt is Used SideProduct->OptimizeHOBt Yes OptimizeTemp Optimize Reaction Temperature IncreaseReagents->OptimizeTemp StrongerCoupling->OptimizeTemp End Improved Synthesis CheckAnhydrous->End OptimizeHOBt->End OptimizeTemp->End

Caption: Troubleshooting flowchart for benzamide synthesis.

Conclusion

2-Fluoro-5-methoxybenzoic acid is a highly versatile and valuable building block for the synthesis of complex benzamides in drug discovery and development. The successful synthesis of these target molecules hinges on the effective activation of the carboxylic acid, with the EDC/HOBt coupling methodology representing a reliable and widely applicable approach. By understanding the underlying reaction mechanism, carefully selecting reaction conditions, and employing systematic troubleshooting strategies, researchers can efficiently synthesize a diverse range of 2-fluoro-5-methoxybenzamide derivatives for further biological evaluation. This guide provides a solid foundation for the practical application of this important synthetic transformation.

References

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Exploratory

Topic: Metabolic Stability of N-Methylbenzamide Scaffolds in Drug Discovery

An In-Depth Technical Guide for Drug Discovery Professionals Introduction: The N-Methylbenzamide Scaffold and the Metabolic Stability Imperative The N-methylbenzamide moiety is a privileged scaffold in modern medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Introduction: The N-Methylbenzamide Scaffold and the Metabolic Stability Imperative

The N-methylbenzamide moiety is a privileged scaffold in modern medicinal chemistry, appearing in a diverse array of therapeutic agents targeting everything from oncology to central nervous system disorders. Its prevalence is due to favorable physicochemical properties and its ability to form key hydrogen bond interactions with biological targets. However, the very features that make it attractive can also render it susceptible to metabolic breakdown, primarily through enzymatic processes in the liver.[1]

For drug development professionals, understanding and optimizing the metabolic stability of these scaffolds is not merely an academic exercise; it is a critical determinant of a drug candidate's ultimate success. Poor metabolic stability leads to rapid clearance from the body, resulting in a short duration of action and low bioavailability.[2] This necessitates more frequent or higher dosing, which can increase the risk of off-target toxicity and patient non-compliance.[2] Conversely, a compound with optimized stability exhibits a more predictable pharmacokinetic (PK) profile, a wider therapeutic window, and a greater chance of translating preclinical efficacy into clinical success.[1][2]

This guide, written from the perspective of a Senior Application Scientist, provides a technical deep-dive into the core principles and practical methodologies for assessing and enhancing the metabolic stability of N-methylbenzamide-containing drug candidates. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are robust and the data they generate is actionable.

Section 1: Principal Metabolic Pathways of N-Methylbenzamide Scaffolds

The metabolic fate of an N-methylbenzamide is predominantly dictated by Phase I oxidative reactions, catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.[3][4][5] While other pathways can contribute, two major routes of biotransformation are consistently observed for this scaffold: N-demethylation and aromatic hydroxylation.

N-Demethylation: The Primary Metabolic Liability

The most common metabolic pathway for N-methylbenzamides is the oxidative removal of the N-methyl group.[6][7] This is not a direct cleavage but a two-step enzymatic process:

  • Hydroxylation: A CYP enzyme, often from the CYP3A or CYP2D6 families, catalyzes the oxidation of the methyl group to form an unstable N-(hydroxymethyl) intermediate.[3][7][8]

  • Decomposition: This N-(hydroxymethyl)-N-methylbenzamide intermediate is unstable and spontaneously decomposes, yielding the corresponding secondary amide (N-dealkylated metabolite) and formaldehyde.[6][7]

This pathway is a significant liability because the resulting secondary amide often has different physicochemical properties and may possess reduced potency or an altered pharmacological profile compared to the parent compound.

Aromatic Hydroxylation

If the benzamide ring is unsubstituted or contains activating groups, it can be a target for CYP-mediated hydroxylation.[9] The most likely position for this oxidation is the para-position relative to the amide group, due to electronic and steric factors.[9] The resulting phenolic metabolite is often rapidly conjugated in Phase II metabolism (e.g., glucuronidation or sulfation), facilitating its excretion.[2] This pathway can also represent a major clearance route for the drug.

Amide Bond Hydrolysis

While generally more stable than esters, the amide bond in N-methylbenzamides can undergo hydrolysis mediated by amidase or esterase enzymes, cleaving the molecule into a benzoic acid derivative and methylamine.[10] This is typically a slower process compared to oxidative metabolism but can be a relevant clearance pathway for some structures.[9]

Diagram: Key Metabolic Pathways

The following diagram illustrates the primary metabolic routes for a generic N-methylbenzamide scaffold.

MetabolicPathways cluster_main N-Methylbenzamide Scaffold cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent N-Methylbenzamide (Parent Drug) Intermediate N-(Hydroxymethyl) Intermediate Parent->Intermediate N-Demethylation (Hydroxylation) Metabolite2 Aromatic Hydroxylated Metabolite Parent->Metabolite2 Aromatic Hydroxylation Metabolite3 Benzoic Acid + Methylamine (via Hydrolysis) Parent->Metabolite3 Amidase/ Esterase Metabolite1 N-Dealkylated Metabolite + Formaldehyde Intermediate->Metabolite1 Decomposition Conjugate Conjugated Metabolite (e.g., Glucuronide) Metabolite2->Conjugate UGT/SULT StabilityWorkflow Start Start: Initial N-Methylbenzamide Lead Compound Assay Assess Metabolic Stability (Microsomes/Hepatocytes) Start->Assay CheckStability Is CLint acceptable? Assay->CheckStability MetID Identify Major Metabolite(s) (Metabolite ID Study) CheckStability->MetID No End End: Optimized Compound (Advance to further studies) CheckStability->End Yes Pathway Determine Primary Metabolic Pathway MetID->Pathway Strategy1 Strategy: Mitigate N-Demethylation (e.g., Deuteration, Steric Block) Pathway->Strategy1 N-Demethylation Strategy2 Strategy: Block Aromatic Hydroxylation (e.g., Fluorination) Pathway->Strategy2 Aromatic Hydroxylation Strategy3 Strategy: Other (e.g., Amide Bioisostere) Pathway->Strategy3 Other Synthesize Synthesize New Analogs Strategy1->Synthesize Strategy2->Synthesize Strategy3->Synthesize Synthesize->Assay Re-test

Caption: A workflow for rationally improving metabolic stability.

Section 3: In Vitro Assessment of Metabolic Stability

To guide medicinal chemistry efforts, robust and reproducible in vitro assays are essential. [11]These assays measure the rate at which a compound is metabolized by liver enzymes, providing key parameters like half-life (t½) and intrinsic clearance (CLint). [12]The two most fundamental and widely used systems are liver microsomes and cryopreserved hepatocytes. [1][13]

Liver Microsomal Stability Assay

This is often the first-line, high-throughput screen for metabolic stability. [14]Liver microsomes are subcellular fractions containing the endoplasmic reticulum, which is rich in Phase I enzymes like CYPs. [1][14] Causality Behind the Method: The assay's design is a self-validating system. By incubating the test compound with microsomes in the presence of a necessary cofactor (NADPH), we specifically measure CYP-mediated metabolism. [15]The disappearance of the parent compound over time is monitored by LC-MS/MS, which provides high sensitivity and selectivity. [14]A control incubation without NADPH confirms that any observed compound loss is due to enzymatic activity and not chemical instability. [16] Detailed Experimental Protocol: Microsomal Stability

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of the N-methylbenzamide analog in DMSO. [16] * Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4. [16] * Microsomal Solution: Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to a working concentration (e.g., 1 mg/mL) in cold phosphate buffer. [15] * NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. [16]This system continuously regenerates NADPH, which is consumed by CYPs, ensuring the reaction rate does not slow due to cofactor depletion.

  • Incubation Procedure:

    • Aliquot the microsomal solution into a 96-well plate.

    • Add the test compound to the wells to achieve a final concentration of 1 µM. [15] * Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature. * Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. [15] * At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis). [14]The cold acetonitrile immediately stops all enzymatic activity by precipitating the proteins.

  • Sample Analysis:

    • Centrifuge the plate at high speed (e.g., 4000 g for 15 minutes) to pellet the precipitated proteins. * Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard. [14]

Hepatocyte Stability Assay

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies. [1]As whole cells, they contain the full complement of both Phase I and Phase II metabolic enzymes and their endogenous cofactors, and also account for compound uptake across the cell membrane. [1][17][18] Causality Behind the Method: This assay provides a more comprehensive and physiologically relevant picture of hepatic clearance. [17]By using cryopreserved hepatocytes in suspension, the assay mimics the conditions in the liver sinusoids. [19]The rate of disappearance reflects the combined effects of cell permeability, Phase I metabolism, and Phase II metabolism, providing a more accurate estimate of a compound's intrinsic hepatic clearance. [17][20] Detailed Experimental Protocol: Hepatocyte Stability

  • Preparation of Reagents:

    • Hepatocyte Suspension: Rapidly thaw cryopreserved hepatocytes (e.g., human, rat) in a 37°C water bath and transfer them to pre-warmed incubation medium. Perform a cell count and viability assessment (e.g., via Trypan Blue exclusion) to ensure cell health. Adjust the cell density to a final concentration (e.g., 0.5 or 1.0 x 10^6 viable cells/mL). [18][20] * Test Compound: Prepare a working solution of the test compound in the incubation medium from a DMSO stock. The final DMSO concentration should be kept low (<0.5%) to avoid cytotoxicity. [20]

  • Incubation Procedure:

    • Add the hepatocyte suspension to a 96-well plate.

    • Add the test compound working solution to the wells to initiate the reaction (final concentration typically 1 µM). [20] * Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking to keep the cells in suspension. [21] * At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots from the incubation mixture. [21] * Immediately terminate the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard. [17]

  • Sample Analysis:

    • The sample workup and LC-MS/MS analysis steps are identical to those described for the microsomal stability assay.

Section 4: Data Analysis and Interpretation

The primary output from these assays is the concentration of the parent drug over time. This data is used to calculate two key pharmacokinetic parameters.

  • Half-Life (t½): The natural logarithm of the percentage of compound remaining is plotted against time. The slope of the resulting line (k) is the elimination rate constant.

    • Equation: t½ = 0.693 / k [19]

  • Intrinsic Clearance (CLint): This parameter normalizes the rate of metabolism to the amount of protein or number of cells used in the assay, allowing for comparison across compounds and systems.

    • For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (Incubation Volume / Protein Amount) [15] * For Hepatocytes (µL/min/10^6 cells): CLint = (0.693 / t½) * (Incubation Volume / Cell Number) [19][20] This in vitro CLint value is invaluable as it can be scaled using established models to predict the in vivo hepatic clearance in animals and humans, providing an early forecast of a compound's pharmacokinetic behavior. [12][20] Data Presentation: Example Microsomal Stability Data

The table below presents hypothetical data for a series of N-methylbenzamide analogs, illustrating how structural modifications can impact metabolic stability.

Compound IDModification on Benzamide Ringt½ (min)CLint (µL/min/mg protein)Stability Classification
Parent-01 H (Unsubstituted)15115.5High Clearance
Analog-02 para-Fluoro4538.5Moderate Clearance
Analog-03 N-Cyclopropyl (replaces N-Methyl)>120<14.4Low Clearance
Analog-04 N-CD3 (Deuterated N-Methyl)8819.8Low Clearance

Data is for illustrative purposes only.

This structured data allows for clear structure-activity relationship (SAR) analysis. For instance, the data shows that blocking the para-position with fluorine (Analog-02) improves stability over the parent compound, while modifying the N-methyl group (Analogs 03 and 04) has an even more profound stabilizing effect.

Conclusion

The metabolic stability of N-methylbenzamide scaffolds is a multifaceted challenge that can be successfully navigated through a systematic and scientifically-grounded approach. By understanding the primary metabolic pathways of N-demethylation and aromatic hydroxylation, researchers can rationally design structural modifications to block these liabilities. The judicious use of high-throughput in vitro assays, such as microsomal and hepatocyte stability screens, provides the critical data needed to guide these medicinal chemistry efforts. This iterative cycle of design, synthesis, and testing is fundamental to transforming a promising lead compound into a drug candidate with a pharmacokinetic profile optimized for clinical success.

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Foundational

Technical Guide: 2-Fluoro-5-methoxy-N-methylbenzamide Biological Activity &amp; Pharmacophore Analysis

Executive Summary 2-Fluoro-5-methoxy-N-methylbenzamide (CAS: 1515293-66-9 / 116332-54-8 derivatives) is a high-value pharmacophore scaffold primarily utilized in the design of targeted kinase inhibitors, specifically for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-5-methoxy-N-methylbenzamide (CAS: 1515293-66-9 / 116332-54-8 derivatives) is a high-value pharmacophore scaffold primarily utilized in the design of targeted kinase inhibitors, specifically for Fibroblast Growth Factor Receptor 4 (FGFR4) .[1] Unlike classical benzamide neuroleptics (e.g., sulpiride) which require a basic pyrrolidine side chain for Dopamine D2 antagonism, this specific N-methyl variant serves as a "hinge-binder" or solvent-exposed motif in covalent and non-covalent kinase inhibitors.

This technical guide analyzes its role as a critical intermediate in the synthesis of clinical candidates (e.g., Roblitinib analogs) and p53 mutant restorers, detailing its structure-activity relationship (SAR), synthesis, and biological validation.

Chemical Identity & Structural Properties[2][3][4][5]

The molecule represents a highly optimized "warhead" precursor or binding motif. Its substitution pattern is non-trivial, designed to modulate metabolic stability and electronic density of the aromatic ring.

PropertySpecification
IUPAC Name 2-fluoro-5-methoxy-N-methylbenzamide
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
Key Substituents 2-Fluoro: Increases metabolic stability; modulates pKa.5-Methoxy: H-bond acceptor; electron-donating group.N-Methylamide: H-bond donor/acceptor; limits conformational flexibility.[1]
Primary Application Scaffold for FGFR4 Inhibitors; p53 Reactivators

Biological Activity: The FGFR4 Signaling Axis

The primary biological relevance of the 2-fluoro-5-methoxy-N-methylbenzamide moiety lies in its ability to anchor large heterocyclic inhibitors into the ATP-binding pocket of FGFR4 .

Mechanism of Action (FGFR4 Inhibition)

FGFR4 is a receptor tyrosine kinase overexpressed in hepatocellular carcinoma (HCC). Inhibitors containing this benzamide scaffold block the phosphorylation of downstream targets by occupying the kinase domain.

  • Binding Mode: The amide nitrogen (N-H) often forms a critical hydrogen bond with the "hinge region" amino acids (e.g., Ala553 in FGFR4).

  • Selectivity: The specific 2-fluoro and 5-methoxy substitution pattern is tuned to fit the hydrophobic pocket adjacent to the gatekeeper residue, enhancing selectivity for FGFR4 over FGFR1/2/3.

  • Pathway Impact: Inhibition disrupts the FGF19-FGFR4-KLB (Klotho beta) signaling complex, preventing the activation of RAS/RAF/MEK/ERK and PI3K/AKT pathways.

Secondary Activity: p53 Mutant Restoration

Recent patent literature (WO2021061643) identifies 4-amino-substituted variants of this benzamide as scaffolds for restoring wild-type function to mutant p53 proteins (e.g., p53-Y220C). The benzamide core acts as a "chaperone" fragment that stabilizes the DNA-binding domain of the mutant protein.

Negative SAR: Dopamine Receptors

Expert Insight: While structurally reminiscent of benzamide antipsychotics (e.g., S-sulpiride), this specific N-methyl analog lacks the basic tertiary amine side chain (e.g., N-ethylpyrrolidine) required for high-affinity binding to the aspartate residue in the Dopamine D2 receptor binding pocket. Therefore, it is not a potent D2 antagonist in this specific form, distinguishing it from its neuroleptic cousins.

Visualization: FGFR4 Signaling & Inhibition Pathway

The following diagram illustrates the biological cascade where the benzamide-based inhibitor intervenes.

FGFR4_Pathway cluster_inhibition Therapeutic Action FGF19 FGF19 (Ligand) FGFR4 FGFR4 / KLB Complex (Target Receptor) FGF19->FGFR4 Activates RAS RAS / RAF FGFR4->RAS Phosphorylation Inhibitor Benzamide-Scaffold Inhibitor (2-fluoro-5-methoxy core) Inhibitor->FGFR4 Blocks ATP Binding (Hinge Interaction) MEK MEK / ERK RAS->MEK Signaling Cascade Proliferation Tumor Proliferation (Hepatocellular Carcinoma) MEK->Proliferation Gene Expression

Caption: The benzamide scaffold acts as a competitive inhibitor at the FGFR4 kinase domain, halting the oncogenic FGF19 signaling cascade.

Experimental Protocols

Synthesis of 2-Fluoro-5-methoxy-N-methylbenzamide

This protocol describes the generation of the scaffold from the carboxylic acid precursor, a standard procedure in medicinal chemistry for generating this pharmacophore.

Reagents:

  • 2-Fluoro-5-methoxybenzoic acid (Starting Material)[2]

  • Methylamine (2M in THF)

  • HATU or EDCI (Coupling Agent)

  • DIPEA (Base)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: Dissolve 2-fluoro-5-methoxybenzoic acid (1.0 eq) in anhydrous DCM under nitrogen atmosphere. Add DIPEA (3.0 eq) and stir for 10 minutes.

  • Coupling: Add HATU (1.2 eq) to the solution. Stir for 30 minutes at 0°C to activate the carboxylic acid.

  • Amidation: Dropwise add Methylamine (2M in THF, 2.0 eq). Allow the reaction to warm to room temperature (25°C) and stir for 4-6 hours.

  • Monitoring: Monitor reaction progress via LC-MS (Target Mass: [M+H]+ = 184.2).

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient) to yield the white solid product.

Biological Assay: FGFR4 Kinase Inhibition (FRET Assay)

To validate the activity of inhibitors built on this scaffold:

  • Preparation: Dilute the benzamide-derivative inhibitor in DMSO (serial dilutions).

  • Enzyme Mix: Combine recombinant human FGFR4 kinase domain (0.5 nM) with FRET peptide substrate (e.g., ULight-poly GT).

  • Incubation: Add inhibitor solution to the enzyme mix. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Activation: Initiate reaction by adding ATP (at Km concentration, typically 10-50 µM).

  • Detection: After 60 minutes, add EDTA-containing detection buffer (Eu-labeled anti-phosphotyrosine antibody).

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Ex: 320nm, Em: 665nm/615nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Structure-Activity Relationship (SAR) Analysis

The "2-fluoro-5-methoxy" substitution pattern is not arbitrary. It is a result of extensive medicinal chemistry optimization.

SubstituentPositionFunction & Rationale
Fluorine (-F) C-2 (Ortho)Metabolic Blockade: Prevents oxidative metabolism at the ortho position.Conformation: The high electronegativity creates a dipole that influences the amide bond rotation, locking the molecule in a planar conformation favorable for binding.
Methoxy (-OMe) C-5 (Meta)Electronic Effect: Electron-donating group increases electron density of the ring.Binding: Acts as a weak H-bond acceptor for water-mediated interactions within the kinase pocket.
N-Methyl (-NHMe) AmideSolubility: Improves lipophilicity (LogP) compared to primary amides, aiding cell permeability.H-Bonding: The N-H remains available as a donor for the kinase hinge region.

References

  • Lu, L. et al. (2017).[3][4] Bicyclic heterocycles as FGFR4 inhibitors. US Patent US9708318.[3][4] Link

  • BindingDB. (2024). Binding Data for Ligand BDBM261926 (FGFR4 Inhibitor Scaffold). Binding Database. Link

  • Levell, J. R. et al. (2017). Discovery of Roblitinib (FGF401), a Highly Selective and Potent FGFR4 Inhibitor. Journal of Medicinal Chemistry. Link(Note: Cited for context on FGFR4 benzamide scaffolds).

  • PubChem. (2024).[5] Compound Summary: 2-Fluoro-5-methoxy-N-methylbenzamide.[1][3][4][6][7] National Center for Biotechnology Information. Link

  • Graiser, M. et al. (2021). Methods and Compounds for Restoring Mutant p53 Function. WO Patent WO2021061643A1.[8] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis of 2-Fluoro-5-methoxy-N-methylbenzamide

Executive Summary This application note details the synthesis of 2-fluoro-5-methoxy-N-methylbenzamide , a pharmacophore frequently observed in dopamine receptor antagonists and radiotracer precursors. While direct amidat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 2-fluoro-5-methoxy-N-methylbenzamide , a pharmacophore frequently observed in dopamine


 receptor antagonists and radiotracer precursors. While direct amidation of benzoic acids can be achieved via various pathways, this guide prioritizes the Acid Chloride Activation Method  via Oxalyl Chloride. This route offers the highest reliability for scale-up, cost-efficiency, and purification simplicity compared to peptide coupling agents (e.g., HATU/EDC), which are reserved here for high-throughput medicinal chemistry screens.

Key Performance Indicators (KPIs):

  • Target Yield: >85% isolated yield.

  • Purity: >98% (HPLC).

  • Scale: Adaptable from milligram (Medicinal Chemistry) to multigram (Process Development) scales.

Retrosynthetic Analysis & Strategy

The target molecule contains an electron-withdrawing fluorine at the ortho position and an electron-donating methoxy group at the meta position (relative to the amide).

  • Electronic Considerations: The ortho-fluorine exerts an inductive withdrawing effect (

    
    ), making the carbonyl carbon more electrophilic, which facilitates nucleophilic attack by methylamine. However, it also introduces steric bulk. The meta-methoxy group has a moderate resonance donating effect (
    
    
    
    ) but is sufficiently distal to not significantly deactivate the carbonyl.
  • Strategic Choice: We utilize Oxalyl Chloride with catalytic DMF. This generates the acid chloride intermediate under neutral/mildly acidic conditions, avoiding the harsh thermal degradation often seen with Thionyl Chloride (

    
    ) refluxes.
    
Reaction Pathway Diagram

ReactionPathway SM 2-Fluoro-5-methoxybenzoic Acid (CAS: 394-04-7) Inter Acid Chloride Intermediate SM->Inter Prod 2-Fluoro-5-methoxy- N-methylbenzamide Inter->Prod Reagent1 Oxalyl Chloride cat. DMF, DCM 0°C to RT Reagent2 MeNH2 (THF) DIPEA, DCM 0°C

Caption: Two-step one-pot synthesis via acid chloride activation.

Materials & Equipment

Reagents
ReagentCAS No.FunctionPurity Grade
2-Fluoro-5-methoxybenzoic acid 394-04-7 Starting Material>97%
Oxalyl Chloride79-37-8Chlorinating Agent2.0 M in DCM
Methylamine74-89-5Nucleophile2.0 M in THF
N,N-Dimethylformamide (DMF)68-12-2CatalystAnhydrous
N,N-Diisopropylethylamine (DIPEA)7087-68-5Base (Scavenger)Reagent Grade
Dichloromethane (DCM)75-09-2SolventAnhydrous
Critical Equipment[2]
  • Schlenk line or Nitrogen manifold (Strict moisture control required for Step 1).

  • Pressure-equalizing addition funnel (for controlled addition of amine).

  • Rotary Evaporator with vacuum < 10 mbar.

Detailed Experimental Protocol

Method A: Acid Chloride Route (Recommended for Scale >1g)

Step 1: Activation (Acid Chloride Formation)

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with

    
    .
    
  • Solubilization: Add 2-fluoro-5-methoxybenzoic acid (1.0 equiv, e.g., 1.70 g, 10 mmol) and anhydrous DCM (40 mL, 0.25 M).

  • Catalysis: Add catalytic DMF (2 drops, approx. 0.05 mL).[1] Note: DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating reaction rates.

  • Chlorination: Cool the solution to 0°C (ice bath). Dropwise add Oxalyl Chloride (1.2 equiv, 12 mmol).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Gas evolution (CO/CO2) should cease. Aliquot quench in MeOH analyzed by TLC/LCMS should show complete conversion to the methyl ester (artifact of quenching) and disappearance of the acid.

  • Concentration: Evaporate solvent and excess oxalyl chloride under reduced pressure. Redissolve the crude acid chloride residue in fresh anhydrous DCM (20 mL).

Step 2: Amidation (Coupling)

  • Preparation: In a separate flask, prepare a solution of Methylamine (2.0 M in THF, 3.0 equiv, 30 mmol) and DIPEA (1.5 equiv, 15 mmol) in DCM (10 mL). Cool to 0°C.

  • Addition: Slowly add the acid chloride solution (from Step 1) to the amine solution via cannula or addition funnel over 15 minutes. Caution: Exothermic.

  • Completion: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash with 1N HCl (2 x 30 mL) to remove excess amine and DIPEA.

    • Wash with Sat.

      
       (2 x 30 mL) to remove unreacted acid.
      
    • Wash with Brine (30 mL), dry over

      
      , filter, and concentrate.
      
Method B: HATU Coupling (Recommended for Screening/Small Scale <100mg)

Use this method if handling acid chlorides is prohibitive or for parallel synthesis.

  • Dissolve 2-fluoro-5-methoxybenzoic acid (1.0 equiv) in DMF (0.2 M).

  • Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 mins to activate.

  • Add Methylamine (2.0 M in THF, 1.2 equiv).

  • Stir at RT for 4–16 hours.

  • Purification: Direct injection onto Preparative HPLC (Reverse Phase C18, Water/Acetonitrile gradient).

Process Parameters & Troubleshooting

Critical Process Parameters (CPPs)
ParameterOptimal RangeImpact of Deviation
Moisture (Step 1) < 0.1%Hydrolysis of Oxalyl Chloride; regeneration of starting material.
Temperature (Addition) 0°C - 5°CHigher temps during amine addition can cause bis-acylation or impurity formation.
Stoichiometry (Amine) 2.5 - 3.0 equivExcess methylamine is required to drive kinetics and prevent HCl trapping by the product.
Troubleshooting Guide (Logic Tree)

Troubleshooting Start Issue: Low Yield or Impurity CheckLCMS Check LCMS of Crude Start->CheckLCMS SM_Remains Starting Material (Acid) Present CheckLCMS->SM_Remains Peak M-H Prod_Clean Product Present but Low Mass CheckLCMS->Prod_Clean Peak M+H Impurity Dimer/Anhydride Formation CheckLCMS->Impurity High MW Action1 Activation Failed. Check DMF quality/dryness. Increase Oxalyl Cl time. SM_Remains->Action1 Action2 Workup Loss. Product is water soluble? Check aqueous layer pH. Prod_Clean->Action2 Action3 Moisture ingress during Step 1. Ensure N2 purge. Impurity->Action3

Caption: Diagnostic workflow for common synthesis failures.

Analytical Characterization (Expected)

To validate the synthesis, the following analytical signatures confirm the structure of 2-fluoro-5-methoxy-N-methylbenzamide :

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       ~7.5 - 7.7 ppm (m, Ar-H, ortho to amide).
      
    • 
       ~6.8 - 7.1 ppm (m, 2H, Ar-H).
      
    • 
       ~6.5 - 6.7 ppm (broad s, 1H, N-H).
      
    • 
       ~3.80 ppm (s, 3H, 
      
      
      
      ).
    • 
       ~3.00 ppm (d, 3H, 
      
      
      
      , doublet due to coupling with NH).
  • Mass Spectrometry (ESI+):

    • Calculated MW: 183.18 Da.

    • Observed

      
      .
      

References

  • ChemicalBook. (2025). 5-Fluoro-2-methoxybenzoic acid Properties and Reactions. Retrieved from

  • National Institutes of Health (PMC). (2021). Highly efficient on-DNA amide couplings promoted by micelle forming surfactants. (Confirming reactivity of 2-methyl-5-fluoro-benzoic acid analogs). Retrieved from

  • Royal Society of Chemistry. (2020). Rhenium-Catalyzed Phthalide Synthesis from Benzamides. (General protocol for benzamide synthesis via SOCl2). Retrieved from

  • BenchChem. (2025).[2][3] Application Notes for Amide Coupling Reactions with Fluorinated Benzoic Acids. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-Fluoro-N-methoxy-N-methylbenzamide (Weinreb amide analog). Retrieved from

Sources

Application

amide coupling conditions for 2-fluoro-5-methoxybenzoic acid and methylamine

Application Note & Protocol Guide Part 1: Strategic Overview The Challenge of Ortho-Fluorinated Benzoates Coupling 2-fluoro-5-methoxybenzoic acid (CAS 367-83-9) with methylamine presents a classic problem in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Strategic Overview

The Challenge of Ortho-Fluorinated Benzoates Coupling 2-fluoro-5-methoxybenzoic acid (CAS 367-83-9) with methylamine presents a classic problem in medicinal chemistry: balancing carbonyl activation against nucleophilic aromatic substitution (


).
  • Electronic Activation: The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of the carbonyl carbon. This generally accelerates amide coupling compared to unsubstituted benzoic acid.

  • The

    
     Risk:  The same -I effect, combined with the leaving group ability of fluoride, activates the aromatic ring at the 2-position. Under harsh conditions (high temperature, excess strong nucleophile), methylamine can displace the fluorine, leading to the formation of 2-(methylamino)-5-methoxybenzoic acid derivatives as side products.
    
  • Steric Considerations: While fluorine is small (Van der Waals radius ~1.47 Å), its ortho position creates a specific steric environment that can induce rotamers in the resulting amide, complicating NMR analysis.

This guide provides two optimized protocols: Method A (HATU) for high-throughput discovery and Method B (Acid Chloride) for scalable synthesis, both designed to suppress the


 side reaction.

Part 2: Critical Safety & Handling

  • Methylamine (MeNH₂): Whether using the gas, THF solution (2M), or Hydrochloride salt, methylamine is volatile and toxic. All reactions must be performed in a fume hood.

  • 2-Fluoro-5-methoxybenzoic Acid: Irritant to eyes, respiratory system, and skin.

  • Reaction Exotherms: The acid chloride formation (Method B) releases HCl gas and is exothermic. Control of addition rate is critical.

Part 3: Protocol A – The "Discovery Standard" (HATU)

Best For: Small scale (10 mg – 5 g), high chemical diversity, mild conditions. Mechanism: Generates a highly reactive At-ester intermediate while minimizing racemization (not applicable here) and side reactions.

Materials
  • Substrate: 2-Fluoro-5-methoxybenzoic acid (1.0 equiv)

  • Amine Source: Methylamine hydrochloride (1.2 – 1.5 equiv)

  • Coupling Reagent: HATU (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIEA/DIPEA) (3.0 – 4.0 equiv)
    
  • Solvent: Anhydrous DMF or DMA (DCM can be used but solubility of MeNH₂·HCl is poor).

Step-by-Step Procedure
  • Preparation: In a clean, dry round-bottom flask or vial, dissolve 2-fluoro-5-methoxybenzoic acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Activation: Add HATU (1.1 equiv) and DIEA (1.0 equiv only at this stage). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution usually turns yellow.

  • Amine Addition: Add Methylamine Hydrochloride (1.2 equiv) to the reaction mixture.

  • Base Chase: Immediately add the remaining DIEA (2.0 – 3.0 equiv).

    • Why? Adding the salt first followed by base ensures the free amine is generated in situ in the presence of the activated ester, reducing the concentration of free methylamine available for

      
       side reactions.
      
  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Target Mass: ~183.18 Da [M+H]+).

  • Work-up:

    • Dilute with EtOAc (10x reaction volume).

    • Wash sequentially with:

      • 1M HCl or 5% Citric Acid (removes excess base/amine).

      • Sat. NaHCO₃ (removes unreacted acid and HATU byproducts).

      • Brine.

    • Dry over MgSO₄, filter, and concentrate.[1]

  • Purification: Usually not required if conversion is >95%. If necessary, flash chromatography (Hexane/EtOAc).

Part 4: Protocol B – The "Process Route" (Acid Chloride)

Best For: Scale-up (>5 g), cost-efficiency, avoiding expensive coupling reagents. Mechanism: Formation of the acyl chloride followed by nucleophilic acyl substitution.[2]

Materials
  • Substrate: 2-Fluoro-5-methoxybenzoic acid (1.0 equiv)

  • Chlorinating Agent: Thionyl Chloride (

    
    ) (3.0 equiv) or Oxalyl Chloride (1.2 equiv + cat. DMF).
    
  • Amine Source: Methylamine (2M in THF) or aqueous solution (40%).

  • Base: Triethylamine (TEA) or aqueous NaOH (Schotten-Baumann conditions).

  • Solvent: DCM or Toluene.

Step-by-Step Procedure
  • Acyl Chloride Formation:

    • Suspend 2-fluoro-5-methoxybenzoic acid in dry DCM (0.5 M).

    • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

    • Add 1–2 drops of anhydrous DMF (catalyst). Gas evolution (CO, CO₂, HCl) will occur.

    • Allow to warm to RT and stir for 2 hours until gas evolution ceases and the solution becomes clear.

    • Critical Step: Evaporate the solvent and excess oxalyl chloride under reduced pressure to give the crude acid chloride (usually a yellow oil). Re-dissolve in fresh dry DCM.

  • Coupling:

    • Cool the acid chloride solution to 0°C (ice bath).

    • Add Triethylamine (1.5 equiv).

    • Add Methylamine (1.2 equiv, e.g., 2M in THF) dropwise.

    • Control: Maintain temperature <5°C to prevent displacement of the ortho-fluorine.

  • Completion: Allow to warm to RT. Stir for 1 hour.

  • Work-up:

    • Quench with water.[3]

    • Separate organic layer.

    • Wash with 1M HCl, then Sat. NaHCO₃.

    • Dry and concentrate.

Part 5: Analytical Validation & QC

Quantitative Data Summary
ParameterMethod A (HATU)Method B (Acid Chloride)
Typical Yield 85 – 95%90 – 98%
Reaction Time 2 – 4 Hours3 Hours (Total)
Purity (Crude) High (>90%)Very High (>95%)
Major Impurity Tetramethylurea (water soluble)Dimer anhydride (rare)

Risk
LowMedium (if T > RT)
NMR Interpretation (QC)

Compound: 2-Fluoro-5-methoxy-N-methylbenzamide

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.6 – 7.7 (m, 1H, H-6): Shows coupling to F.
      
    • 
       7.0 – 7.1 (m, 2H, H-3, H-4): Complex splitting due to F-coupling.
      
    • 
       6.7 (br s, 1H, NH): Broad signal.
      
    • 
       3.8 (s, 3H, OMe).
      
    • 
       3.0 (d, J = 4.8 Hz, 3H, N-Me): Doublet due to coupling with NH.
      
  • Rotamers: Due to the ortho-F, you may observe broadened signals or dual peaks for the N-Me group in DMSO-

    
     at room temperature. Heating the NMR tube to 50°C usually coalesces these peaks.
    

Part 6: Visualization (Workflow)

AmideCoupling Start Start: 2-Fluoro-5-methoxybenzoic Acid Decision Select Scale / Priority Start->Decision HATU_Path Method A: Discovery/Small Scale (HATU / DIEA / DMF) Decision->HATU_Path < 5g / High Throughput AcCl_Path Method B: Scale-Up (Oxalyl Chloride / DCM) Decision->AcCl_Path > 5g / Cost Sensitive Activate 1. Pre-activation (Acid + HATU + 1 eq DIEA) HATU_Path->Activate AddAmine 2. Add MeNH2·HCl + Excess DIEA (In-situ free base generation) Activate->AddAmine Monitor 3. Stir RT 2-4h (Monitor LCMS for 183.18 Da) AddAmine->Monitor Workup Work-up: Acid/Base Wash (Remove amine/acid) Monitor->Workup Chlorinate 1. Formation of Acid Chloride (0°C -> RT, cat. DMF) AcCl_Path->Chlorinate Evaporate 2. Evaporate Excess Reagent (Critical to avoid side rxn) Chlorinate->Evaporate Coupling 3. Coupling at 0°C (Add Amine + TEA slowly) Evaporate->Coupling Coupling->Workup Product Final Product: 2-Fluoro-5-methoxy-N-methylbenzamide Workup->Product

Caption: Decision matrix and workflow for the synthesis of 2-fluoro-5-methoxy-N-methylbenzamide, highlighting the critical evaporation step in Method B to prevent side reactions.

Part 7: Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of active ester/chloride.Ensure solvents are anhydrous. Use fresh HATU.
Side Product (+31 Da)

displacement of F by OMe (from solvent).
Avoid Methanol as solvent. Use DMF or DCM.
Side Product (-F, +NHMe)

displacement of F by MeNH₂.
Keep reaction temp < 5°C during addition. Avoid large excess of amine.
NMR: Double Peaks Rotamers (restricted rotation).Run NMR at 50°C or in DMSO-

to coalesce signals.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Sigma-Aldrich. (n.d.). 2-Fluoro-5-methoxybenzoic acid Product Specification. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link

Sources

Method

Application Note: Microwave-Assisted Synthesis of Fluorinated N-Methylbenzamides

Topic: Microwave-Assisted Synthesis of Fluorinated N-Methylbenzamides Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Abstract This guide det...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Microwave-Assisted Synthesis of Fluorinated N-Methylbenzamides Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

This guide details the accelerated synthesis of fluorinated N-methylbenzamides using microwave irradiation. Fluorinated benzamides are critical pharmacophores in medicinal chemistry, offering enhanced metabolic stability and lipophilicity compared to their non-fluorinated counterparts. Traditional thermal synthesis often suffers from long reaction times and incomplete conversion, particularly when electron-withdrawing fluorine substituents deactivate the nucleophilic attack or induce steric hindrance. This protocol leverages the dielectric heating effects of microwave irradiation to achieve quantitative yields in minutes rather than hours, utilizing two distinct methodological approaches: (A) Direct Amidation via HATU coupling and (B) Rapid Acylation via Acid Chlorides.

Introduction & Strategic Rationale

The Fluorine Effect in Medicinal Chemistry

The incorporation of fluorine into the benzamide scaffold serves a dual purpose in drug design. Bioisosterically, the C-F bond mimics the C-H bond but with significantly higher bond energy, blocking metabolic oxidation (e.g., by Cytochrome P450) at specific sites. Furthermore, the strong electron-withdrawing nature of fluorine modulates the pKa of the amide and alters the lipophilicity (


), often improving blood-brain barrier permeability.
Why Microwave Irradiation?

Conventional heating relies on thermal conduction, creating temperature gradients that can lead to byproduct formation. Microwave synthesis utilizes dielectric heating , where dipolar molecules (solvents like DMF, reagents) align with the oscillating electric field. This molecular friction generates internal heat rapidly and uniformly.

  • The "Specific Microwave Effect": In polar transition states (such as the tetrahedral intermediate in amidation), microwave irradiation can lower the activation energy (

    
    ), significantly accelerating reaction rates for deactivated fluorinated substrates.
    

Reaction Engineering & Mechanism

Choice of Coupling Reagents

For the synthesis of N-methylbenzamides from fluorinated benzoic acids, we recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) over traditional carbodiimides (EDC/DCC).[1]

  • Reasoning: Fluorinated benzoic acids can be sterically hindered (e.g., ortho-fluoro). HATU generates a reactive 7-azabenzotriazole active ester, which is highly reactive toward the amine nucleophile (methylamine) and suppresses racemization (if chiral centers are present nearby).

Handling Methylamine

Methylamine is a gas at room temperature. To ensure precise stoichiometry and safety in a microwave vessel:

  • Preferred: Methylamine solution (2.0 M in THF or Methanol).

  • Alternative: Methylamine hydrochloride salt + excess base (DIPEA). Note: The salt method generates heat upon neutralization; pre-mixing outside the microwave is advised.

Experimental Protocols

Protocol A: High-Fidelity Direct Amidation (HATU Method)

Best for: Small-scale discovery, precious starting materials, and substrates sensitive to acidic conditions.

Materials
  • Substrate: Fluorinated Benzoic Acid (1.0 equiv)

  • Amine Source: Methylamine (2.0 M in THF) (1.5 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv)
    
  • Solvent: Anhydrous DMF (Dimethylformamide)

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover)

Step-by-Step Procedure
  • Preparation: In a 2-5 mL microwave process vial equipped with a magnetic stir bar, dissolve the Fluorinated Benzoic Acid (0.5 mmol) in anhydrous DMF (2.0 mL).

  • Activation: Add DIPEA (1.5 mmol, 261 µL) followed by HATU (0.6 mmol, 228 mg). Stir at room temperature for 2 minutes to form the active ester. Visual Cue: Solution often turns slightly yellow.

  • Amine Addition: Add Methylamine (2.0 M in THF, 0.75 mmol, 375 µL). Cap the vial immediately with a crimp cap and septum.

  • Microwave Irradiation:

    • Temperature: 100 °C

    • Time: 10 minutes

    • Pressure Limit: 15 bar (Safety cutoff)

    • Stirring: High

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (30 mL).

    • Wash sequentially with:

      • Saturated NaHCO

        
         (2 x 10 mL) – Removes unreacted acid/HATU byproducts.
        
      • Water (1 x 10 mL) – Removes DMF.

      • Brine (1 x 10 mL).

    • Dry over MgSO

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Rapid Scale-Up (Acid Chloride Method)

Best for: Large scale (>1g), robust substrates, and cost-efficiency.

Materials
  • Substrate: Fluorinated Benzoyl Chloride (1.0 equiv) (Commercially available or generated in situ via SOCl

    
    )
    
  • Amine Source: Methylamine Hydrochloride (1.2 equiv)

  • Base: Triethylamine (TEA) (2.5 equiv)

  • Solvent: Dichloromethane (DCM) or THF

  • Equipment: Microwave Reactor

Step-by-Step Procedure
  • Preparation: In a microwave vial, suspend Methylamine HCl (1.2 mmol) in DCM (3 mL).

  • Basification: Add TEA (2.5 mmol) dropwise. Exothermic reaction – cool in ice bath if scaling up.

  • Addition: Add the Fluorinated Benzoyl Chloride (1.0 mmol) slowly.

  • Microwave Irradiation:

    • Temperature: 80 °C

    • Time: 2 - 5 minutes

    • Power: Dynamic (Max 150 W)

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove excess amine/TEA) followed by Saturated NaHCO

      
      .
      
    • Evaporate solvent to yield pure product.

Optimization & Troubleshooting

Reaction Parameter Screening Table

Typical results for 4-fluorobenzoic acid + methylamine (HATU method).

EntryTemp (°C)Time (min)SolventYield (%)Notes
125 (RT)60DMF65%Incomplete conversion.
28010DMF88%Good conversion.
3100 10 DMF 96% Optimal conditions.
41205DMF92%Slight degradation observed.
510010Ethanol45%Ethanol competes as nucleophile (ester formation).
Troubleshooting Guide
  • Low Yield: Check for moisture in DMF. HATU is moisture-sensitive. Ensure the active ester formation step (Step 2 in Protocol A) is allowed to proceed before adding amine.

  • Pressure Errors: Methylamine is volatile. If the pressure limit triggers, reduce the temperature to 80°C and extend time to 15 mins. Use a vessel with varying volume headspace (e.g., 5 mL vial for a 2 mL reaction).

  • Byproduct Formation: If N-acyl urea byproducts form (rare with HATU, common with EDC), switch to Protocol B.

Visualizations

Synthesis Workflow Diagram

G Start Start: Fluorinated Benzoic Acid Activation Activation: Add HATU + DIPEA (Active Ester Formation) Start->Activation Addition Nucleophile Addition: Add Methylamine (2M in THF) Activation->Addition 2 min RT MW Microwave Irradiation 100°C, 10 min, High Stirring Addition->MW Check TLC/LCMS Check MW->Check Check->MW Incomplete (+5 min) Workup Workup: EtOAc Dilution + Acid/Base Wash Check->Workup Complete Purify Purification: Flash Chromatography Workup->Purify Final Final Product: Fluorinated N-methylbenzamide Purify->Final

Caption: Step-by-step workflow for the microwave-assisted synthesis of fluorinated N-methylbenzamides via HATU coupling.

Mechanistic Pathway & Decision Tree

Mechanism Substrate Substrate Selection Sensitive Acid Sensitive / Complex Scaffold? Substrate->Sensitive PathA Protocol A: HATU (Mild, Neutral pH) Sensitive->PathA Yes PathB Protocol B: Acid Chloride (Fast, Harsh) Sensitive->PathB No (Robust) InterA Intermediate: O-At Active Ester PathA->InterA InterB Intermediate: Acyl Chloride PathB->InterB MWEffect Microwave Effect: Polarization of Transition State Rapid Heating InterA->MWEffect InterB->MWEffect Product Target: Fluorinated N-methylbenzamide MWEffect->Product Nucleophilic Attack (MeNH2)

Caption: Decision matrix for selecting the optimal synthesis protocol based on substrate complexity.

References

  • Microwave-Assisted Synthesis of Fluorinated Heterocycles. Current Microwave Chemistry. (2022). Discusses the energy efficiency and yield improvements in fluorinated systems.

  • Microwave-Assisted Synthesis in Drug Discovery. National Institutes of Health (PMC). (2020). Comprehensive review of microwave applications in medicinal chemistry, including amide bond formation.

  • HATU Coupling Reagent Profile. Luxembourg Bio Technologies. Technical data on the efficiency of HATU in difficult amide couplings.

  • Direct Amidation of Carboxylic Acids. Green Chemistry (RSC). (2009). Methodologies for direct amidation under microwave irradiation.[2][3][4][5]

  • Microwave-Assisted Radiosynthesis of [18F]Fluorinated Fatty Acid Analogs. Nuclear Medicine and Biology. Demonstrates the stability and synthesis of fluorinated aliphatic/aromatic chains under microwave conditions.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting amide coupling failures with electron-rich benzoic acids

Technical Support Center: Amide Coupling with Electron-Rich Benzoic Acids Introduction: The "Twin Demons" of Deactivation Welcome to the technical support center. If you are here, standard coupling reagents (EDC/NHS, HBT...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amide Coupling with Electron-Rich Benzoic Acids

Introduction: The "Twin Demons" of Deactivation

Welcome to the technical support center. If you are here, standard coupling reagents (EDC/NHS, HBTU, HATU) have likely failed to couple your electron-rich benzoic acid (e.g., 2,4,6-trimethoxybenzoic acid, 4-methoxybenzoic acid).

You are fighting two simultaneous adversaries:

  • Electronic Deactivation: Electron-Donating Groups (EDGs) push electron density into the benzene ring and, via resonance, onto the carbonyl carbon. This dramatically lowers the electrophilicity of the carbonyl, making it "blind" to nucleophilic attack by amines.

  • Steric Shielding: Ortho-substituents (e.g., 2,6-dimethoxy) create a physical blockade, preventing the approach of the amine and the bulky coupling reagents (like HATU) from effectively activating the acid.

This guide moves beyond standard protocols to "high-force" activation methods required for these specific substrates.

Diagnostic Workflow

Before selecting a protocol, identify your specific failure mode using the decision tree below.

CouplingDiagnosis Start Diagnostic Start: Coupling Failed CheckLCMS Analyze LC-MS of Rxn Mixture Start->CheckLCMS Result1 Starting Material (Acid) Unchanged CheckLCMS->Result1 No Activation Result2 Active Ester/Anhydride Detected but No Product CheckLCMS->Result2 Activation OK, Coupling Failed Result3 Side Products (N-Acylurea, Anhydride) CheckLCMS->Result3 Decomposition Sol1 Issue: Electronic Deactivation Solution: Switch to Acid Chlorides (Ghosez/Oxalyl Cl) Result1->Sol1 Sol2 Issue: Steric Hindrance Solution: Switch to Acid Fluorides (TFFH) or T3P Result2->Sol2 Sol3 Issue: Slow Kinetics Solution: High Temp + Microwave + Pyridine Base Result3->Sol3

Figure 1: Diagnostic flowchart for categorizing amide coupling failures.

Troubleshooting Guide (Q&A)

Category 1: The "Nothing Happened" Scenario (Electronic Deactivation)

Q: I used HATU/DIPEA, but my LC-MS shows only starting material. Why isn't the active ester forming? A: HATU relies on the formation of an O-At active ester. With electron-rich acids (e.g., 4-methoxybenzoic acid), the carbonyl carbon is so electron-rich that it attacks the uronium reagent very slowly. Furthermore, even if the active ester forms, the "leaving group" ability is compromised by the stability of the intermediate.

  • The Fix: You must abandon "leaving group" strategies and use "halide" activation. Acid Chlorides are the gold standard here because the chloride withdraws electron density, counteracting the EDGs of the ring.

  • Protocol: See Protocol A (Ghosez’s Reagent) below.

Q: I tried Oxalyl Chloride/DMF, but the reaction turned black/tarry. What happened? A: Electron-rich aromatic rings are susceptible to electrophilic aromatic substitution or polymerization under the harsh, acidic conditions generated by oxalyl chloride/HCl.

  • The Fix: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). It generates acid chlorides under neutral conditions , preventing acid-catalyzed decomposition of your electron-rich ring [1].

Category 2: The "Ortho-Substituted" Nightmare (Steric Hindrance)

Q: I am trying to couple 2,6-dimethoxybenzoic acid. The acid chloride formed, but it won't react with my amine. A: This is a classic steric blockade. The two methoxy groups physically block the "Bürgi-Dunitz" trajectory required for the amine to attack the carbonyl. A chlorine atom (in an acid chloride) is relatively large, adding to the congestion.

  • The Fix: Switch to Acid Fluorides using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1][2] The fluorine atom is significantly smaller than chlorine (van der Waals radius: F ≈ 1.47 Å vs. Cl ≈ 1.75 Å), allowing the amine to slip past the ortho-substituents [2].

  • Protocol: See Protocol B (TFFH) below.

Q: Is there a safer alternative to acid fluorides for scale-up? A: Yes. T3P (Propanephosphonic acid anhydride) is excellent for sterically hindered couplings. It forms a mixed anhydride that is less bulky than OBt/OAt esters. It also acts as a water scavenger, driving the equilibrium forward.

  • Tip: Use Pyridine as the solvent/base. Pyridine acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that is less sensitive to steric hindrance than standard active esters [3].

Comparative Data: The "Mesitoic" Test

The coupling of Mesitoic Acid (2,4,6-trimethylbenzoic acid) is the industry benchmark for steric/electronic difficulty. The table below compares reagent efficacy for this specific substrate.

Table 1: Coupling Efficiency for 2,4,6-Trimethylbenzoic Acid (Mesitoic Acid)

Coupling ReagentBase/AdditiveYieldNotesRef
COMU DIPEA22%Failed to overcome steric barrier.[4]
EDC / HCl None<10%Insufficient activation.[4]
TCFH NMI (N-Methylimidazole) 84% Best in Class. In-situ acid chloride + NMI catalysis.[4]
T3P PyridineHighExcellent for scale; easy workup.[3]
Ghosez Reagent DIPEAHighNeutral acid chloride generation.[1]

Note: "High" indicates >80% conversion in optimized literature examples.

Detailed Protocols

Protocol A: Neutral Acid Chloride Generation (Ghosez’s Reagent)

Best for: Acid-sensitive substrates and moderately electron-rich acids.

  • Dissolution: Dissolve the electron-rich benzoic acid (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Activation: Add Ghosez’s Reagent (1.2 – 1.5 equiv) dropwise at room temperature.

    • Observation: The reaction is usually neutral; no HCl gas is evolved.

  • Monitoring: Stir for 1–3 hours. Monitor by quenching an aliquot with MeOH and checking for the methyl ester by LC-MS.

  • Coupling: Once activation is complete, add the Amine (1.2 equiv) and DIPEA (2.5 equiv).

  • Workup: Stir for 2–16 hours. Dilute with DCM, wash with NaHCO3 (sat.) and Brine.

Protocol B: In-Situ Acid Fluoride (TFFH)

Best for: 2,6-disubstituted acids (Steric Hindrance).

  • Setup: Dissolve the hindered benzoic acid (1.0 equiv) and TFFH (1.1 equiv) in anhydrous DCM or DMF (if solubility is poor).

  • Activation: Add DIPEA (2.5 equiv).

    • Mechanism:[1][3][4][5][6][7] This generates the acid fluoride in situ.[1][2][8][9]

  • Reaction: Stir for 30 minutes to ensure formation of the acyl fluoride (check LC-MS for mass of Acid + 2 Da (F replaces OH) or quench with amine).

  • Coupling: Add the Amine (1.2 equiv). If the amine is also hindered, add HOAt (1.0 equiv) as a catalyst.

  • Completion: Heat to 40–50°C if necessary. Acid fluorides are thermally stable enough to withstand mild heating.

Protocol C: T3P with Pyridine

Best for: Epimerization-prone or "lazy" reactions.

  • Mix: Combine the Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or DMF .

  • Base: Add Pyridine (3.0 – 5.0 equiv). Do not use DIPEA if possible; Pyridine is catalytic.

  • Reagent: Add T3P (50% w/w in EtOAc/DMF) (1.5 – 2.0 equiv) dropwise.

  • Reaction: Stir at RT. If no reaction after 2 hours, heat to 60°C. T3P is highly stable at elevated temperatures.

  • Workup: Wash with water, then 0.5M HCl (to remove pyridine), then NaHCO3.

Mechanistic Visualization

Understanding why TCFH/NMI works where COMU fails is critical for troubleshooting.

Mechanism cluster_fail Why Standard Reagents Fail Acid Mesitoic Acid (Sterically Blocked) AcylCl Acyl Chloride (Intermediate) Acid->AcylCl Activation TCFH TCFH Reagent (Chloro-uronium) NMI N-Methylimidazole (Catalyst) AcylNMI Acyl-Imidazolium (Highly Reactive & Less Bulky) AcylCl->AcylNMI NMI Attack (Fast) Product Amide Product AcylNMI->Product Amine Attack (Unblocked) COMU COMU/HATU BulkyEster Bulky Active Ester COMU->BulkyEster Slow Formation BulkyEster->Product Blocked by Sterics

Figure 2: Mechanism of TCFH/NMI activation vs. standard bulky active esters.

References

  • Ghosez, L., et al. "Use of 1-chloro-N,N,2-trimethyl-1-propenylamine for the synthesis of acid chlorides." Organic Syntheses, Coll. Vol. 7, p.490.

  • Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Acyl Fluorides." Journal of the American Chemical Society, 1995.

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 2011.

  • Porcheddu, A., et al. "Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents." ACS Sustainable Chemistry & Engineering, 2020.

Sources

Optimization

Technical Support Center: Purification of Benzamide from Unreacted Methylamine

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the rem...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the removal of unreacted methylamine from benzamide reaction mixtures. Our goal is to equip you with the expertise to tackle common purification challenges, ensuring the integrity and purity of your final product.

Troubleshooting Guide: Selecting the Right Purification Strategy

The choice of purification method is critical and depends on several factors including the scale of your reaction, the desired final purity, and the resources available. Below is a decision-making flowchart to guide you through the selection process, followed by detailed explanations of each technique.

Purification_Strategy cluster_start cluster_methods Primary Purification Methods cluster_considerations Key Considerations cluster_outcomes Outcomes start Reaction Work-up: Benzamide & Excess Methylamine purity Required Purity? start->purity stability Product Acid Stable? start->stability extraction Liquid-Liquid Extraction (Acidic Wash) scale Scale of Reaction? extraction->scale bulk_removal Bulk Removal, Moderate Purity extraction->bulk_removal scavenger Scavenger Resin scavenger->scale high_purity_small_scale High Purity, Small to Medium Scale scavenger->high_purity_small_scale distillation Distillation large_scale Large Scale, Volatile Impurity distillation->large_scale chromatography Column Chromatography highest_purity Highest Purity, Analytical Scale chromatography->highest_purity scale->bulk_removal Large scale->high_purity_small_scale Small/Medium purity->distillation Moderate/High purity->chromatography Very High stability->extraction Yes stability->scavenger No

Caption: Decision flowchart for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: My primary purification method is an acidic wash, but I'm observing emulsions. What should I do?

A1: Emulsion formation is a common issue when performing liquid-liquid extractions, especially when residual starting materials or byproducts act as surfactants.

  • Causality: Methylamine, being a primary amine, is basic and will react with an acid (like dilute HCl) to form a water-soluble salt (methylammonium chloride). This is the principle behind its removal from the organic phase containing your benzamide product.[1]

  • Troubleshooting Steps:

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion.

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This reduces the formation of fine droplets that lead to emulsions.

    • Filtration: Pass the emulsified layer through a pad of Celite® or glass wool. This can physically disrupt the emulsion.

    • Patience: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to phase separation.

Q2: I've performed an acidic wash, but my NMR analysis still shows a significant amount of methylamine. Why?

A2: Incomplete removal of methylamine via acidic wash can be attributed to a few factors:

  • Insufficient Acid: The amount of acid used was not sufficient to protonate all the excess methylamine. It's crucial to use a molar excess of acid relative to the suspected amount of unreacted methylamine.

  • pH Control: The pH of the aqueous layer was not acidic enough. Ensure the aqueous phase is distinctly acidic (pH < 4) to favor the formation of the water-soluble methylammonium salt.[1] You can test the pH of the aqueous layer after extraction.

  • Number of Washes: A single wash may not be sufficient. Performing multiple sequential washes with fresh acidic solution is more effective at removing the amine.

Acidic_Wash cluster_organic Organic Phase cluster_aqueous Aqueous Phase (HCl) benzamide Benzamide (Product) methylamine Methylamine (Unreacted) methylammonium Methylammonium Chloride (Water Soluble) methylamine->methylammonium Protonation

Caption: Principle of acidic wash for methylamine removal.

Q3: When should I consider using a scavenger resin over a simple acidic wash?

A3: Scavenger resins are an excellent alternative to liquid-liquid extraction, particularly in the following scenarios:

  • Acid-Sensitive Products: If your benzamide derivative is sensitive to acidic conditions and could be hydrolyzed or degraded, a scavenger resin provides a non-acidic workup.

  • Automation and High-Throughput Screening: Scavenger resins are solid-supported reagents that can be easily filtered off, making them ideal for parallel synthesis and automated workflows.[2][3]

  • Difficult Extractions: If you consistently face issues with emulsions or poor partitioning during liquid-liquid extraction, scavenger resins offer a simpler and often more efficient purification step.

  • Expertise & Experience: While an acidic wash is often the first choice due to its low cost, experienced chemists often turn to scavenger resins for complex molecules or when high purity is required without resorting to chromatography. The ease of use and high selectivity of modern scavenger resins can save significant time and effort in the long run.[4][5]

Q4: I used a scavenger resin, but the removal of methylamine was incomplete. What went wrong?

A4: Incomplete scavenging can usually be traced back to one of these issues:

  • Insufficient Equivalents: Ensure you are using a sufficient excess of the scavenger resin. A common starting point is 2-3 equivalents of the resin's functional group relative to the amount of methylamine to be removed.

  • Reaction Time: Allow adequate time for the scavenging reaction to complete. This can range from a few hours to overnight, depending on the reactivity of the resin and the concentration of the amine.

  • Solvent Compatibility: The solvent used must swell the resin beads to allow the amine to access the reactive sites. Consult the manufacturer's guidelines for suitable solvents for your chosen resin.

  • Mixing: Ensure the reaction mixture is being adequately agitated to keep the resin suspended and in constant contact with the solution.

Data Presentation: Comparison of Purification Methods

MethodPrincipleAdvantagesDisadvantagesBest For
Acidic Wash Protonation of basic methylamine to form a water-soluble salt.[1]Inexpensive, rapid, suitable for large scales.Can cause emulsions, not suitable for acid-sensitive products.Initial, bulk removal of methylamine from robust products.
Scavenger Resin Covalent bonding of methylamine to a solid-supported electrophile.[2][4]High selectivity, simple filtration workup, suitable for automated synthesis.[3]Higher cost, may require longer reaction times.Purification of acid-sensitive compounds and high-throughput applications.
Distillation Separation based on differences in boiling points (Methylamine BP: -6.3 °C).Effective for volatile impurities, scalable.Not suitable for thermally sensitive products, may not remove all traces.Large-scale reactions where methylamine is a major, volatile impurity.[6]
Chromatography Differential partitioning between a stationary and mobile phase.[7][8]Can achieve very high purity, separates multiple components.Time-consuming, requires significant solvent, not easily scalable.Final purification step to achieve high purity for analytical or final product samples.[9]
Recrystallization Purification based on differences in solubility.[10][11]Can yield very pure crystalline material, cost-effective.Product loss in the mother liquor, requires a suitable solvent system.Final purification of solid benzamide products.[12][13]

Experimental Protocols

Protocol 1: Acidic Wash for Methylamine Removal
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) in a separatory funnel.

  • First Wash: Add a volume of 1 M hydrochloric acid (HCl) equivalent to approximately half the volume of the organic layer.

  • Extraction: Stopper the funnel and invert it several times, periodically venting to release any pressure. Avoid vigorous shaking to minimize emulsion formation.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the wash with 1 M HCl one to two more times.

  • Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified benzamide.[7]

Protocol 2: Purification using a Scavenger Resin (Isocyanate-based)
  • Resin Selection: Choose an appropriate scavenger resin, such as a polystyrene-bound isocyanate resin, which is highly effective for scavenging primary amines.[5]

  • Resin Preparation: Swell the resin in the reaction solvent for approximately 30 minutes before adding it to the reaction mixture.

  • Scavenging: Add 2-3 equivalents of the scavenger resin (based on the theoretical amount of excess methylamine) to the crude reaction mixture.

  • Reaction: Stir the mixture at room temperature. Monitor the disappearance of methylamine from the solution by a suitable analytical technique (e.g., TLC, LC-MS). The reaction may take several hours.

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin.

  • Washing: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified benzamide.

References

  • Covalent Scavengers for Primary and Secondary Amines. (n.d.).
  • Yu, Z. R., Alesso, S., Pears, D., Worthington, P. A., Luke, R. W. A., & Bradley, M. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. Tetrahedron Letters, 41(46), 8963-8967.
  • Solid-Supported Scavengers. (n.d.). Supra Sciences.
  • Synthesis and Application of N-Methylbenzamide. (n.d.). ChemicalBook.
  • Synthesis and Applications of N-Methylbenzamide. (2024, March 25). ChemicalBook.
  • Scavenger Resins. (n.d.). Amerigo Scientific.
  • Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
  • Preparation of methylamine hydrochloride. (n.d.). PrepChem.com.
  • Methylamine hydrochloride synthesis. (n.d.). ChemicalBook.
  • Strategies to reduce impurities in benzamide synthesis. (n.d.). Benchchem.
  • Synthesis and analysis of amides. (n.d.). Chemistry Education.
  • Methylamines purification by distillation and purge. (n.d.). Google Patents.
  • Methylamine Synthesis Methods Explained. (n.d.). Scribd.
  • Methylamine Synthesis FAQ. (n.d.).
  • A new method for synthesis of N,N-diethyl-m-methylbenzamide. (n.d.).
  • Preparation of benzamide. (2017, February 9). PrepChem.com.
  • Benzamide Synthesis and Recrystallization. (n.d.). Scribd.
  • Workup: Amines. (n.d.). University of Rochester.
  • Process for the preparation of n-methylbenzamide. (n.d.). Google Patents.
  • Synthesis of N-Methylbenzamide. (n.d.). ECHEMI.
  • Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. (2018, August 6). ResearchGate.
  • Methylamines purification process. (1981, October 14). Patent 0037695.
  • Homebrewing methylamine from hydroxylamine. (2024, October 12). YouTube.
  • Process for removing dimethylamine. (n.d.). Google Patents.
  • Methylamine Purification. (2007, October 14). Sciencemadness Discussion Board.
  • Method for removing methylamine and moisture in N-methyl pyrrolidone. (n.d.). Google Patents.
  • Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. (2013, July 4).
  • Methylamines purification process. (n.d.). Google Patents.
  • Removing benzoic acid from Henry reaction mixture? (2021, April 10). Reddit.
  • Methode for removal of methylamines. (n.d.). Google Patents.

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues of Fluorinated Benzamides

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for addressing the common challenge of poor aq...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for addressing the common challenge of poor aqueous solubility of fluorinated benzamide compounds. Our goal is to equip you with the foundational knowledge and systematic approaches necessary to overcome these hurdles in your experiments.

Part 1: Foundational Understanding - Why Are My Fluorinated Benzamides Insoluble?

This section addresses the fundamental physicochemical properties contributing to the solubility challenges of this compound class.

Q1: What makes fluorinated benzamides inherently difficult to dissolve in aqueous buffers?

A1: The poor aqueous solubility of fluorinated benzamides arises from a combination of their structural features. The benzamide core itself is a relatively rigid, aromatic structure with limited water solubility.[1][2] The introduction of fluorine atoms, while a common strategy in medicinal chemistry to enhance metabolic stability or binding affinity, often increases the molecule's lipophilicity (hydrophobicity).[3][4] This effect is due to fluorine's high electronegativity and its ability to create a more non-polar molecular surface, which is unfavorable for interaction with polar water molecules. It is estimated that up to 90% of new drug candidates suffer from poor water solubility, making this a critical challenge to address early in development.[5]

Q2: How does fluorine substitution specifically impact the solubility of a benzamide molecule?

A2: Fluorine substitution has several context-dependent effects:

  • Increased Lipophilicity: Replacing a hydrogen atom with a fluorine atom generally increases the local lipophilicity, which can decrease aqueous solubility.[3]

  • pKa Modulation: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect.[4][6] If placed near a basic nitrogen atom (like the amide in some resonance forms or other basic centers), it can lower the pKa, making the group a weaker base.[6] This means that at a physiological pH of 7.4, the compound may be less likely to exist in its more soluble, protonated (ionized) form.

  • Crystal Lattice Energy: Fluorine can participate in unique intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, which can sometimes lead to a more stable crystal lattice.[7] A higher lattice energy means more energy is required to break the crystal apart and dissolve the compound.

Part 2: Initial Troubleshooting & Diagnosis

This section provides a first-line response to common solubility failures encountered in the lab.

Q3: I dissolved my fluorinated benzamide in DMSO to make a stock, but it crashed out immediately when I diluted it into my aqueous buffer (e.g., PBS). What happened?

A3: This is a classic case of exceeding the compound's kinetic solubility . Your compound is highly soluble in the 100% organic DMSO stock, but its solubility is much lower in the final, predominantly aqueous buffer. When you add the DMSO stock to the buffer, you create a supersaturated solution. The compound rapidly precipitates or "crashes out" as it tries to reach its lower, thermodynamically stable solubility limit in that aqueous environment.[8] Many seemingly "soluble" compounds in screening assays are actually fine suspensions or supersaturated solutions.

Q4: My compound looked dissolved initially, but after a few hours of incubation at 37°C, I see a precipitate. Why the delay?

A4: This suggests that your initial preparation was either a supersaturated solution or that the compound has limited stability under your experimental conditions. Over time, the supersaturated solution slowly nucleates and precipitates to reach its true thermodynamic solubility .[8] Alternatively, changes in the media during incubation, such as slight pH shifts due to cellular metabolism, could decrease the compound's solubility.[8]

Q5: What is the first thing I should try when my compound precipitates in my aqueous buffer?

A5: The first step is to systematically assess the problem. Before attempting more complex formulations, verify two key parameters: the final concentration of your organic co-solvent and the pH of your final solution. Often, minor adjustments here can resolve the issue. Ensure the final concentration of co-solvents like DMSO is kept as low as possible while maintaining solubility, typically ≤1%, to minimize effects on the biological system.[8]

Below is a decision tree to guide your initial troubleshooting process.

G Start Compound Precipitates in Aqueous Buffer CheckCoSolvent Is final co-solvent concentration ≤ 1%? Start->CheckCoSolvent CheckpH Is compound ionizable? (Check pKa) CheckCoSolvent->CheckpH Yes IncreaseCoSolvent Cautiously increase co-solvent (e.g., to 2%) or try a different co-solvent (e.g., PEG 400) CheckCoSolvent->IncreaseCoSolvent No AdjustpH Adjust buffer pH away from the compound's pI (e.g., lower pH for bases) CheckpH->AdjustpH Yes UseCyclodextrin Use Advanced Strategy: Cyclodextrin Complexation CheckpH->UseCyclodextrin No / pH change is ineffective TestToxicity Always test final formulation for vehicle toxicity IncreaseCoSolvent->TestToxicity AdjustpH->TestToxicity UseCyclodextrin->TestToxicity End Solubility Issue Resolved TestToxicity->End

Caption: A decision tree for troubleshooting initial solubility failures.

Part 3: Systematic Solubilization Strategies

If initial troubleshooting fails, a more systematic approach is required. This section details common and effective solubilization techniques.

3.1 pH Adjustment

Q6: How do I know if adjusting the pH will help dissolve my fluorinated benzamide?

A6: pH adjustment is only effective for ionizable compounds. You must first determine if your molecule has an acidic or basic functional group with a pKa within a reasonable range (typically 2-12). Benzamides can be weakly basic. The Henderson-Hasselbalch equation dictates that a compound will be ~99% ionized at a pH two units away from its pKa. For a basic compound, lowering the pH will increase the proportion of the more soluble, protonated form. Conversely, for an acidic compound, raising the pH increases the soluble, deprotonated form.[9] It is crucial to operate at a pH at least 1-2 units away from the pKa to ensure consistent solubility and avoid retention time shifts in chromatography.[9]

3.2 Co-solvents

Q7: Beyond DMSO, what are other biologically compatible co-solvents I can use?

A7: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for lipophilic compounds.[10] While DMSO is common, several other options can be more effective or less toxic in certain assays.

  • Polyethylene Glycol (PEG 300/400): Often less toxic than DMSO and can be very effective solubilizers.

  • Propylene Glycol (PG): A common excipient in pharmaceutical formulations.

  • Ethanol: Can be used, but volatility and potential effects on cells must be considered.

  • Glycerol: A viscous, non-toxic option.[5][10]

It's often beneficial to screen a panel of co-solvents or even combinations (e.g., DMSO/PEG 400) to find the optimal system for your specific compound.

Co-solvent (in PBS, pH 7.4)Typical Final Conc. (%)Relative Solubility Enhancement (Illustrative)Key Considerations
DMSO0.5 - 1%ModerateCommon standard, but can have biological effects.
Ethanol0.5 - 2%Low to ModerateCan be toxic to cells at higher concentrations.
PEG 4001 - 5%Moderate to HighGenerally lower toxicity than DMSO.[8]
Propylene Glycol1 - 5%ModerateCommon pharmaceutical solvent.
DMSO / PEG 400 (1:1)1 - 2%HighSynergistic effects can sometimes be observed.[8]

Caption: Comparison of common co-solvents for enhancing aqueous solubility. Data is illustrative.

3.3 Complexation with Cyclodextrins

Q8: What are cyclodextrins and how can they help with my fluorinated benzamide?

A8: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone, with a hydrophobic (lipophilic) inner cavity and a hydrophilic exterior.[11] They can encapsulate poorly soluble molecules, like your fluorinated benzamide, within their cavity, forming a water-soluble "inclusion complex."[][13] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility without covalently modifying the compound.[11][]

Q9: Which cyclodextrin should I choose?

A9: The choice depends on the size and shape of your drug molecule.

  • α-Cyclodextrin: Has the smallest cavity, suitable for small aromatic or linear molecules.[]

  • β-Cyclodextrin: The most commonly used due to its cavity size being suitable for a wide range of drugs (MW 200-800 Da).[] However, its own aqueous solubility is limited.

  • γ-Cyclodextrin: Has a larger cavity for bulkier molecules.

  • Chemically Modified Cyclodextrins: Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly recommended. Their random substitution disrupts crystallinity, making them much more water-soluble than the parent β-cyclodextrin and often more effective at complexation.[13] HP-β-CD is a common choice for many research applications.

Part 4: Experimental Protocols & Workflows

This section provides step-by-step procedures for key solubility enhancement and assessment techniques.

4.1 Protocol: Kinetic Solubility Assessment via Turbidimetry

This screening assay helps rank compounds and identify potential solubility liabilities early.[14]

  • Prepare Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-20 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the compound stock into DMSO.

  • Transfer to Buffer: Transfer a small, equal volume (e.g., 1-2 µL) from each well of the DMSO plate into a new 96-well plate containing your aqueous buffer (e.g., PBS, pH 7.4). This creates a range of final compound concentrations.

  • Incubate & Read: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C).

  • Measure Turbidity: Read the absorbance or nephelometry of each well using a plate reader. The point at which the turbidity signal significantly increases above the background indicates the kinetic solubility limit.[15][16]

4.2 Protocol: Preparation of a Cyclodextrin Inclusion Complex

This workflow describes a common lab-scale method to enhance solubility using HP-β-CD.

G A 1. Prepare CD Solution Dissolve HP-β-CD in buffer (e.g., 10% w/v in water) B 2. Add Compound Add excess solid fluorinated benzamide to the CD solution A->B C 3. Equilibrate Mix vigorously (vortex, sonicate) and rotate overnight at RT B->C D 4. Separate Centrifuge at high speed (>10,000 x g) for 15-30 min C->D E 5. Isolate & Filter Carefully collect supernatant. Filter through 0.22 µm PVDF filter D->E F 6. Quantify Determine concentration of dissolved compound via HPLC-UV or LC-MS E->F

Caption: Experimental workflow for preparing a cyclodextrin inclusion complex.

  • Determine Stoichiometry: A 1:1 molar ratio of drug to cyclodextrin is a common starting point.

  • Prepare Cyclodextrin Solution: Dissolve the calculated amount of HP-β-CD in your aqueous buffer. Gentle warming may be required.

  • Add Drug: Add the fluorinated benzamide to the cyclodextrin solution.

  • Complexation: Mix the suspension vigorously. This can be done by stirring or sonicating at a controlled temperature for several hours to overnight to allow the complex to form.

  • Clarification: Centrifuge and/or filter the solution (using a 0.22 µm filter) to remove any undissolved compound.

  • Quantification: Analyze the clear supernatant using a validated method like HPLC-UV to determine the final concentration of the dissolved compound. This concentration represents the enhanced solubility.[15]

References
  • Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?
  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques.
  • (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • (2008, October 4). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • (2010, November 15). Enhancement of Plant Essential Oils' Aqueous Solubility and Stability Using Alpha and Beta Cyclodextrin. Journal of Agricultural and Food Chemistry - ACS Publications.
  • Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T.
  • Benchchem. (n.d.). Overcoming poor aqueous solubility of 4-amino-N-(2-chlorophenyl)benzamide in biological assays.
  • (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
  • Wikipedia. (n.d.). Cosolvent.
  • (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. PMC.
  • PubChem - NIH. (n.d.). Benzamide | C7H7NO | CID 2331.
  • Wikipedia. (n.d.). Benzamide.
  • (n.d.). Aqueous Solubilization of Highly Fluorinated Molecules by Semifluorinated Surfactants. ResearchGate.
  • Hoang, K. C., & Mecozzi, S. (2004, August 31). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. PubMed.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-fluoro-5-methoxy-N-methylbenzamide

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. 2-fluoro-5-methoxy-N-methylbenzamide, a substituted benza...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. 2-fluoro-5-methoxy-N-methylbenzamide, a substituted benzamide, represents a class of compounds frequently encountered in medicinal chemistry. Its precise characterization is paramount for ensuring purity, understanding structure-activity relationships, and meeting stringent regulatory standards.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 2-fluoro-5-methoxy-N-methylbenzamide. We will explore the nuances of its ¹H NMR spectrum, compare this powerful technique with viable alternatives, and provide a field-proven experimental protocol. This document is designed for researchers, scientists, and drug development professionals who require both theoretical understanding and practical guidance for small molecule characterization.

Part 1: Decoding the ¹H NMR Spectrum of 2-fluoro-5-methoxy-N-methylbenzamide

¹H NMR spectroscopy is an exceptionally powerful tool for elucidating molecular structure because the chemical shift of each proton is highly sensitive to its local electronic environment.[1] The signal intensity is also directly proportional to the number of nuclei, making it an inherently quantitative method.[2][3] For 2-fluoro-5-methoxy-N-methylbenzamide, we can predict a distinct pattern of signals corresponding to the aromatic protons, the methoxy group, and the N-methyl group.

Below is the structure with protons labeled for assignment.

Figure 1: Structure of 2-fluoro-5-methoxy-N-methylbenzamide with proton labeling.
Predicted ¹H NMR Peak Assignments

The predicted chemical shifts (δ) and coupling constants (J) are based on established substituent effects on aromatic rings and data from analogous compounds.[4][5][6][7] The fluorine atom is electron-withdrawing, the methoxy group is electron-donating, and the amide group is electron-withdrawing. These competing effects, along with through-space coupling from the fluorine atom, result in a complex but interpretable aromatic region.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
NH ~8.0 - 8.5Broad singlet or QuartetIf coupled to N-CH₃, J ≈ 4-5 Hz1HAmide protons are typically downfield and often broad due to quadrupole effects from the nitrogen and chemical exchange.
H6 ~7.8 - 8.1Doublet of doublets (dd)³J(H6-H4) ≈ 3 Hz, ⁴J(H6-F) ≈ 5-7 Hz1HDeshielded by the adjacent amide group and coupled to H4 (meta) and the ortho fluorine atom.
H3 ~7.2 - 7.4Doublet of doublets (dd)³J(H3-H4) ≈ 9 Hz, ³J(H3-F) ≈ 9-10 Hz1HInfluenced by the ortho fluorine (deshielding) and para methoxy group (shielding). Coupled to H4 (ortho) and the fluorine atom.
H4 ~6.9 - 7.1Triplet of doublets (td) or ddd³J(H4-H3) ≈ 9 Hz, ³J(H4-H6) ≈ 3 Hz, ⁴J(H4-F) ≈ 2-3 Hz1HShielded by the ortho methoxy group. Coupled to H3 (ortho), H6 (meta), and weakly to the fluorine atom.
OCH₃ ~3.85SingletN/A3HTypical chemical shift for an aryl methoxy group.
N-CH₃ ~3.00Doublet or broad singlet³J(CH₃-NH) ≈ 4-5 Hz3HCoupled to the amide proton (NH). Peak may be broad.[4]

Causality Behind Expected Peak Characteristics:

  • Rotational Isomers (Rotamers): A critical consideration for ortho-substituted N-alkylbenzamides is the restricted rotation around the carbonyl-nitrogen (C-N) amide bond.[8] This steric hindrance from the ortho-fluorine substituent can slow this rotation on the NMR timescale, leading to broadening of the N-CH₃ and adjacent aromatic proton (H6) signals at room temperature. In some cases, two distinct sets of signals for the rotamers may be observed. A variable temperature (VT) NMR experiment can be invaluable; heating the sample provides sufficient energy to overcome the rotational barrier, causing the broad signals to coalesce and sharpen into single peaks.[8]

  • Fluorine Coupling: The ¹⁹F nucleus (spin I=½) couples to nearby protons, providing rich structural information. We expect to see through-bond coupling from the fluorine atom to the ortho proton (H3), meta proton (H4), and even the para proton (H6). These J-couplings (JHF) are key to confirming the substitution pattern.

Part 2: A Comparative Analysis of Characterization Techniques

While ¹H NMR is a primary tool for structural elucidation, a multi-technique approach provides the most comprehensive characterization.[9] Below is a comparison of ¹H NMR with other common analytical methods for analyzing 2-fluoro-5-methoxy-N-methylbenzamide.

TechniquePrincipleAdvantages for this MoleculeDisadvantages for this Molecule
¹H NMR Nuclear spin alignment in a magnetic fieldProvides detailed structural connectivity, stereochemistry, and isomeric information. Intrinsically quantitative without response factors.[2][3]Lower sensitivity than MS; complex spectra can require higher field magnets for full resolution. May show peak broadening due to rotamers.
¹³C NMR Same as ¹H NMR, but for the ¹³C nucleusConfirms the carbon skeleton and number of unique carbon environments.Low natural abundance of ¹³C results in low sensitivity and requires longer acquisition times.
LC-MS Separation by chromatography, detection by massExcellent sensitivity (low detection limits) and provides accurate molecular weight.[10][11] Can be used for purity analysis and quantification.Provides no information on atom connectivity (isomerism). Requires derivatization for some compounds to improve ionization.[12] Matrix effects can complicate quantification.
IR Spectroscopy Molecular vibrations absorbing infrared radiationQuickly confirms the presence of key functional groups (C=O stretch for amide, N-H stretch, C-O stretch for ether).Provides limited information on the overall molecular skeleton and substitution patterns.
X-ray Crystallography Diffraction of X-rays by a single crystalProvides the absolute, unambiguous 3D structure of the molecule in the solid state.[13]Requires a suitable single crystal, which can be difficult and time-consuming to grow. The solid-state structure may not represent the solution-state conformation.

For routine identity confirmation and purity assessment in a drug development setting, a combination of ¹H NMR and LC-MS is typically employed, offering the complementary strengths of definitive structural information and high-sensitivity mass confirmation.

Part 3: Experimental Protocol and Workflow

The quality of NMR data is directly dependent on the rigor of the experimental procedure. This protocol outlines a self-validating system for acquiring a high-quality, quantitative ¹H NMR spectrum.

Step-by-Step ¹H NMR Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-fluoro-5-methoxy-N-methylbenzamide.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Chloroform-d is a good first choice for many organic molecules. DMSO-d₆ is useful for ensuring the amide N-H proton is clearly visible and not rapidly exchanging.

    • Add a small amount of an internal standard for chemical shift referencing and optional quantification, such as tetramethylsilane (TMS) at 0 ppm or a known amount of another stable compound if performing quantitative NMR (qNMR).[2][14]

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum using typical parameters. For quantitative accuracy, certain parameters must be carefully controlled.[15][16]

      • Pulse Angle: Use a 30° or smaller flip angle to ensure all protons are fully relaxed between pulses.

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of any proton in the molecule (a value of 30-60 seconds is often sufficient for small molecules).[2] This is the most critical parameter for ensuring signal integrals are truly quantitative.

      • Acquisition Time (aq): Typically 2-4 seconds to ensure good resolution.

      • Number of Scans (ns): Typically 8, 16, or 32 scans, depending on sample concentration, to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate all signals. The relative integral values should correspond to the number of protons giving rise to each signal (e.g., 1:1:1:3:3). This internal consistency is a self-validating feature of the technique.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to the corresponding protons in the molecule.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard (TMS) dissolve->add_std transfer Transfer to NMR Tube add_std->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire Spectrum (Set d1 ≥ 5*T₁) lock_shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS phase->calibrate integrate Integrate Peaks calibrate->integrate analysis Structure Validation integrate->analysis

Caption: A standardized workflow for NMR sample analysis, from preparation to final structural validation.

Conclusion

The characterization of 2-fluoro-5-methoxy-N-methylbenzamide is effectively and comprehensively achieved using ¹H NMR spectroscopy. It provides an unparalleled level of structural detail, from atomic connectivity to the subtle effects of rotational restriction. While techniques like LC-MS and IR spectroscopy are valuable complementary tools for confirming molecular weight and functional groups, ¹H NMR remains the gold standard for unambiguous structural elucidation in solution. By following a robust experimental protocol and understanding the potential spectral complexities, researchers can confidently verify the identity and purity of this and similar molecules, ensuring the integrity and success of their scientific endeavors.

References

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals.
  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Semantic Scholar.
  • NMR Characterization of RNA Small Molecule Interactions. PMC - NIH.
  • Quantitative Nuclear Magnetic Resonance | Validation | Internal Standard | Relative Standard Deviation | Solvent. Indian Journal of Pharmaceutical Sciences.
  • Validation of a Generic qHNMR Method for N
  • N-Methylbenzamide(613-93-4) 1H NMR spectrum. ChemicalBook.
  • Guide to NMR Method Development and Validation – Part I: Identification and Quantific
  • Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Rsc.org.
  • Initial Calibration and Validation.
  • 2-Fluoro-5-methoxybenzamide synthesis. ChemicalBook.
  • A Head-to-Head Comparison of Analytical Techniques for the Analysis of Benzamide, N,N,4-trimethyl-. Benchchem.
  • N-methylbenzamide - Optional[1H NMR] - Spectrum. SpectraBase.
  • N-methylbenzamide. SpectraBase.
  • NMR spectroscopy of small molecules in solution. Royal Society of Chemistry.
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Consider
  • Screening Protein–Small Molecule Interactions by NMR.
  • NMR characterization of small and large molecules.
  • Trifluoromethoxy-benzene - Optional[1H NMR] - Spectrum. SpectraBase.
  • Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide. scinapse.io.
  • Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm)...
  • Synthesis and characterization of benzamide metal complexes.
  • Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Semantic Scholar.
  • 2-Fluoro-N-methoxy-N-methylbenzamide. Sigma-Aldrich.
  • 4-Fluoro-N-methoxy-N-methylbenzamide(116332-54-8) 1H NMR spectrum. ChemicalBook.
  • Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacryl
  • Proton NMR chemical shifts and coupling constants for brain metabolites. Acorn NMR.
  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-
  • Analysis method for amide compounds.
  • Comparison of Analytical Techniques in the Characterization of Complex Compounds.
  • Supporting Information for "A mild, one-pot synthesis of N-aryl formamides from nitroarenes". Royal Society of Chemistry.
  • NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. NIST.
  • NMR Chemical Shift Values Table. Chemistry Steps.
  • Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PMC.
  • Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents.

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Comparative

Comparative Mass Spectrometry Guide: 2-Fluoro-5-Methoxy-N-Methylbenzamide vs. Regioisomeric Alternatives

Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-fluoro-5-methoxy-N-methylbenzamide (Target). It specifically addresses the analytical challenge of diff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-fluoro-5-methoxy-N-methylbenzamide (Target). It specifically addresses the analytical challenge of differentiating this compound from its regioisomeric alternatives (e.g., 2-methoxy-5-fluoro-N-methylbenzamide), a common critical quality attribute (CQA) assessment in drug substance manufacturing.[1]

While both isomers share the same molecular formula (


, MW 183.18 Da), their fragmentation pathways diverge significantly due to the ortho-effect . This guide delineates the mechanistic basis for these differences, providing a self-validating protocol for structural confirmation.

Mechanistic Profiling & Causality[1]

The Target: 2-Fluoro-5-Methoxy-N-Methylbenzamide

In the target molecule, the fluorine atom is in the ortho position, while the methoxy group is in the meta position relative to the amide.

  • Dominant Mechanism: The fragmentation is governed by

    
    -cleavage  (inductive cleavage) driven by the amide nitrogen.[1] The ortho-fluorine atom is relatively inert compared to oxygen-containing ortho-substituents, preventing complex rearrangement cycles.[1]
    
  • Primary Pathway:

    • Acylium Ion Formation: Cleavage of the amide bond (loss of

      
      ) yields the stable 2-fluoro-5-methoxybenzoyl cation (m/z 153 ).[1]
      
    • Decarbonylation: The acylium ion subsequently loses carbon monoxide (CO) to form the 2-fluoro-5-methoxyphenyl cation (m/z 125 ).[1]

The Alternative: 2-Methoxy-5-Fluoro-N-Methylbenzamide (Regioisomer)

In this isomer, the methoxy group is in the ortho position.[1]

  • Dominant Mechanism: The Ortho-Methoxy Effect .[1] The proximity of the methoxy oxygen to the carbonyl carbon facilitates hydrogen transfer and cyclization reactions that are geometrically impossible for the target molecule.

  • Diagnostic Pathway:

    • Neutral Loss of Formaldehyde/Methanol: Ortho-methoxy benzamides often undergo specific rearrangements leading to the loss of neutral species like

      
       (30 Da) or 
      
      
      
      (32 Da) directly from the molecular ion or the acylium intermediate, generating unique ions (e.g., m/z 123 or m/z 121 ) not observed in the target.

Visualization of Fragmentation Pathways[2][3][4]

The following diagram contrasts the "Simple Cleavage" pathway of the target molecule against the "Rearrangement" pathway of its ortho-methoxy isomer.

G cluster_0 Target: 2-Fluoro-5-Methoxy-N-Methylbenzamide cluster_1 Alternative: 2-Methoxy-5-Fluoro Isomer Target_M Molecular Ion [M+H]+ m/z 184 (ESI) M+ m/z 183 (EI) Acylium Acylium Ion (Base Peak) [Ar-C≡O]+ m/z 153 Target_M->Acylium α-Cleavage (-NHCH3, -31 Da) Methoxy_Loss Methoxy Radical Loss [M - CH3]+ m/z 168 Target_M->Methoxy_Loss Minor Pathway Phenyl Phenyl Cation [Ar]+ m/z 125 Acylium->Phenyl Decarbonylation (-CO, -28 Da) Isomer_M Isomer Molecular Ion [M+H]+ m/z 184 Ortho_Rearrange Rearrangement Ion [M - CH2O - NHCH3]+ m/z 123 Isomer_M->Ortho_Rearrange Ortho-Effect (-CH2O, -NHCH3) Isomer_M->Methoxy_Loss Major Pathway (Steric Relief)

Figure 1: Comparative fragmentation tree.[1] The blue pathway represents the Target (2-F, 5-OMe), characterized by sequential mass losses of 31 and 28 Da. The red pathway indicates the diagnostic 'Ortho-Effect' specific to the 2-methoxy isomer.

Experimental Data Comparison

The following table summarizes the diagnostic ions expected in Electron Ionization (EI, 70 eV) or ESI-MS/MS (CID) experiments.

FeatureTarget Molecule (2-F, 5-OMe)Isomer Alternative (2-OMe, 5-F)Differentiation Logic
Base Peak (Acylium) m/z 153 (High Intensity)m/z 153 (Moderate/Low)Target forms a stable acylium ion; Isomer acylium is unstable due to ortho-attack.[1]
Phenyl Cation m/z 125 m/z 125Common to both, but ratio relative to parent differs.[1]
Ortho-Effect Ion Absentm/z 121 / 123 Diagnostic loss of

or

is specific to ortho-methoxy.[1]
[M - CH3]+ m/z 168 (Low Intensity)m/z 168 (High Intensity)Ortho-methoxy groups lose methyl radicals more readily to relieve steric strain.[1]
Key Transition


The divergence at m/z 153 is the confirmation checkpoint.

Validated Experimental Protocol

To replicate these results and confirm the identity of your analyte, follow this self-validating workflow.

Sample Preparation
  • Solvent: Methanol (HPLC Grade).[1] Avoid protic solvents if analyzing labile amide/ester exchange, though stable for this benzamide.[1]

  • Concentration:

    
     (ESI) or 
    
    
    
    (EI-GC/MS).
Instrument Parameters (LC-MS/MS ESI+)
  • Source: Electrospray Ionization (Positive Mode).[1][2]

  • Capillary Voltage: 3.5 kV.[1]

  • Collision Energy (CE): Ramp 15–35 eV.[1] Rationale: Lower CE preserves the molecular ion; higher CE is required to drive the decarbonylation of the acylium ion.

Step-by-Step Analysis
  • Full Scan (Q1): Confirm parent ion

    
    .[1]
    
  • Product Ion Scan (MS2): Select m/z 184.1 as precursor.[1]

  • Checkpoint 1 (Acylium): Observe the dominant fragment at m/z 153.0 .[1]

    • Pass: Peak is dominant.[1]

    • Fail: Peak is weak; significant m/z 169 (loss of methyl only) or m/z 123 is present.

  • Checkpoint 2 (Deep Fragmentation): Increase CE to >30 eV. Observe m/z 125.0 .

    • Pass: Clean transition

      
      .[1]
      
    • Fail: Appearance of complex rearrangement ions (e.g., m/z 109 or 121).[3]

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of N-methylbenzamide and Methoxybenzamide Derivatives. National Institute of Standards and Technology.[4]

  • Todua, N. G., et al. (2014). "Mass spectrometry of analytical derivatives.[1] 2. 'Ortho' and 'Para' effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids." Journal of Mass Spectrometry.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[1] University Science Books. (Standard reference for

    
    -cleavage and ortho-effect mechanisms).
    
  • Holčapek, M., et al. (2010). "Differentiating Isomers using High Resolution Mass Spectrometry."[1] Journal of Chromatography A.

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Validation

A Comparative Guide to Establishing Quality Control Specifications for 2-fluoro-5-methoxy-N-methylbenzamide

For researchers, scientists, and drug development professionals, the integrity of a chemical entity is the bedrock of reliable and reproducible results. This guide provides a comprehensive framework for establishing robu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of a chemical entity is the bedrock of reliable and reproducible results. This guide provides a comprehensive framework for establishing robust quality control (QC) specifications for 2-fluoro-5-methoxy-N-methylbenzamide, a substituted benzamide of interest in medicinal chemistry and materials science. In the absence of a dedicated pharmacopeial monograph for this specific compound, this document synthesizes established analytical principles for pharmaceutical intermediates and related benzamide derivatives to propose a self-validating system for quality assessment.[1][2][3]

The core principle of this guide is to define a set of analytical procedures that, when used in concert, provide a high degree of confidence in the identity, purity, and overall quality of 2-fluoro-5-methoxy-N-methylbenzamide.

Defining Critical Quality Attributes (CQAs)

Before establishing testing protocols, it is essential to define the Critical Quality Attributes (CQAs) for 2-fluoro-5-methoxy-N-methylbenzamide. These are the physical, chemical, and biological characteristics that must be controlled to ensure the desired product quality.

  • Identity: Confirmation that the material is unequivocally 2-fluoro-5-methoxy-N-methylbenzamide.

  • Purity: The degree to which the substance is free from extraneous matter. This includes:

    • Organic Impurities: Related substances from the synthetic route or degradation products.

    • Residual Solvents: Volatile organic compounds used during synthesis or purification.

    • Water Content: Presence of moisture.

  • Assay: The precise content of 2-fluoro-5-methoxy-N-methylbenzamide in the material.

  • Appearance: Physical form, color, and clarity of the solid or its solution.

Orthogonal Analytical Strategy: A Multi-Technique Approach

No single analytical technique can fully characterize a chemical compound. A robust QC strategy employs multiple, orthogonal (based on different principles) methods to assess the CQAs. This ensures that a limitation in one technique is compensated for by the strengths of another.

cluster_CQAs Critical Quality Attributes (CQAs) cluster_Techniques Analytical Techniques Identity Identity Purity Purity Assay Assay NMR NMR Spectroscopy NMR->Identity Primary Method (Unambiguous Structure) MS Mass Spectrometry MS->Identity Confirmatory (Molecular Weight) FTIR FTIR Spectroscopy FTIR->Identity Confirmatory (Functional Groups) HPLC HPLC-UV HPLC->Purity Organic Impurities HPLC->Assay Quantitative Analysis GC GC-FID/MS GC->Purity Residual Solvents Volatile Impurities KF Karl Fischer Titration KF->Purity Water Content

Caption: Relationship between analytical techniques and CQAs.

Comparative Overview of Recommended Analytical Techniques
Technique Primary Purpose Information Provided Strengths Limitations
¹H and ¹³C NMR Identity & Structure ElucidationUnambiguous molecular structure, identification and quantification of impurities with protons/carbons.[4][5][6]Provides absolute structural information. Quantitative (qNMR) for assay without a reference standard.Lower sensitivity compared to chromatographic methods for trace impurities.
Mass Spectrometry (MS) Identity & Impurity IDMolecular weight confirmation, fragmentation patterns for structural clues, identification of unknown impurities.[7][8]Extremely high sensitivity. Can be coupled with LC or GC for powerful separation and identification.[9]Isomers may not be distinguishable without chromatography. Ionization efficiency can vary.
FTIR Spectroscopy IdentityPresence of key functional groups (Amide C=O, N-H, C-O, C-F).[10][11]Fast, non-destructive, and provides a unique molecular "fingerprint".Not suitable for quantification or detecting minor impurities. Provides limited structural information.
HPLC with UV Detection Purity & AssaySeparation and quantification of non-volatile organic impurities and the main compound.[12][13][14]High resolution and sensitivity for purity analysis. Well-established for assay determination.Requires a reference standard for quantification. UV detection requires a chromophore.
Gas Chromatography (GC) Purity (Residual Solvents)Separation and quantification of volatile organic compounds (e.g., synthesis solvents).[15]"Gold standard" for residual solvent analysis due to high sensitivity and resolving power for volatile analytes.Not suitable for non-volatile or thermally labile compounds.
Karl Fischer Titration Purity (Water Content)Direct and accurate measurement of water content.Highly specific and accurate for water determination.Only measures water content.

Potential Impurities in Synthesis

Understanding the synthetic route is crucial for predicting potential impurities. A common method for synthesizing benzamides is the Schotten-Baumann reaction, involving the acylation of an amine with an acid chloride.[16][17] For 2-fluoro-5-methoxy-N-methylbenzamide, this would likely involve reacting 2-fluoro-5-methoxybenzoyl chloride with methylamine.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 2-fluoro-5-methoxybenzoyl chloride or 2-fluoro-5-methoxybenzoic acid.

  • By-products: Hydrolysis of the acid chloride to 2-fluoro-5-methoxybenzoic acid.[16]

  • Over-reaction Products: While less likely with a secondary amine precursor (methylamine), side reactions can occur.

  • Isomeric Impurities: Impurities arising from precursors, such as isomers of the starting benzoic acid derivative.

A robust HPLC method should be developed to separate the main peak from these potential impurities.[12][13]

Experimental Protocols: A Self-Validating Workflow

The following protocols provide a starting point for the quality control assessment of 2-fluoro-5-methoxy-N-methylbenzamide.

cluster_workflow Quality Control Workflow start Receive Batch of 2-fluoro-5-methoxy-N- methylbenzamide step1 Visual Inspection (Appearance) start->step1 step2 Identity Confirmation (NMR, FTIR, MS) step1->step2 step3 Purity & Assay (HPLC-UV) step2->step3 step4 Residual Solvents (GC-FID) step3->step4 step5 Water Content (Karl Fischer) step4->step5 step6 Data Review & CoA Generation step5->step6 end Batch Release step6->end

Caption: A typical workflow for quality control testing.

Protocol 1: Purity and Assay by High-Performance Liquid Chromatography (HPLC)
  • Rationale: HPLC is the primary technique for assessing the purity of non-volatile organic compounds and for quantitative assay.[14] A reversed-phase method is suitable for this moderately polar molecule.

  • Instrumentation: HPLC system with UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Methodology:

    • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., starting with a 50:50 v/v mixture). Degas thoroughly.[14]

    • Standard Preparation: Accurately weigh ~10 mg of a characterized reference standard of 2-fluoro-5-methoxy-N-methylbenzamide and dissolve in a suitable solvent (e.g., mobile phase) to make a 100 mL stock solution. Prepare a working standard of ~50 µg/mL by dilution.

    • Sample Preparation: Prepare a sample solution at the same concentration as the working standard.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30°C

      • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan).

    • Analysis:

      • Inject the blank (mobile phase), followed by five replicate injections of the standard solution to establish system suitability (checking for consistent retention times and peak areas).

      • Inject the sample solution.

      • Purity Calculation: Determine the area percentage of all peaks in the chromatogram. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100.

      • Assay Calculation: Compare the peak area of the sample to the average peak area of the reference standard: Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100.

Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy
  • Rationale: NMR spectroscopy provides an unambiguous structural fingerprint of the molecule, confirming its identity.[6][18]

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Methodology:

    • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[4]

    • Data Acquisition: Acquire a ¹H NMR spectrum using standard parameters.

    • Data Analysis:

      • Process the spectrum (Fourier transform, phase correction, baseline correction).

      • Integrate the peaks.

      • Compare the chemical shifts, splitting patterns (multiplicity), and integrations to the expected structure of 2-fluoro-5-methoxy-N-methylbenzamide.

      • Expected Signals:

        • Aromatic protons (multiplets in the ~6.8-7.8 ppm range).

        • Methoxy group protons (singlet, ~3.8 ppm).

        • N-methyl group protons (singlet or doublet depending on rotation, ~2.8-3.0 ppm).

        • Amide N-H proton (if visible, broad singlet).

Conclusion

Establishing quality control specifications for a compound like 2-fluoro-5-methoxy-N-methylbenzamide requires a logical, multi-faceted approach grounded in established analytical chemistry principles.[1][2] By employing an orthogonal set of techniques focusing on identity, purity, and assay, researchers and developers can ensure the integrity of their material, leading to more reliable and reproducible scientific outcomes. The combination of chromatographic separation for purity and quantitative analysis, alongside spectroscopic methods for definitive structural confirmation, forms a robust and self-validating framework for quality control.

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